2-Chloro-5-nitrobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEKGYQTRJVEQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062485 | |
| Record name | Benzoic acid, 2-chloro-5-nitro- | |
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Molecular Weight |
201.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow odorless powder; [Alfa Aesar MSDS] | |
| Record name | 2-Chloro-5-nitrobenzoic acid | |
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Vapor Pressure |
0.0000189 [mmHg] | |
| Record name | 2-Chloro-5-nitrobenzoic acid | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
2516-96-3 | |
| Record name | 2-Chloro-5-nitrobenzoic acid | |
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| Record name | Benzoic acid, 2-chloro-5-nitro- | |
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| Record name | 2-CHLORO-5-NITROBENZOIC ACID | |
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| Record name | Benzoic acid, 2-chloro-5-nitro- | |
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| Record name | 2-chloro-5-nitrobenzoic acid | |
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| Record name | 2-CHLORO-5-NITROBENZOIC ACID | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2-Chloro-5-nitrobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] The information presented herein is intended to support research and development activities by providing essential data and standardized experimental methodologies.
Core Physical Properties
This compound is an organic compound with the molecular formula C₇H₄ClNO₄.[1][2][3][4] It presents as an off-white to pale yellow crystalline powder.[1][2][5][6]
Quantitative Data Summary
The physical properties of this compound are summarized in the table below. Data has been compiled from various sources, and ranges are provided where inconsistencies exist in the literature.
| Property | Value | Source(s) |
| Molecular Weight | 201.56 g/mol | [1][3][6][7] |
| 201.57 g/mol | [5][8][9] | |
| 201.564 g/mol | [4] | |
| Melting Point | 162 - 168 °C | [1][8] |
| 165 - 168 °C | [7][10][11] | |
| 218 - 222 °C | [5] | |
| 227 - 229 °C | [2] | |
| 164 - 168 °C | [12] | |
| Boiling Point | Decomposes before boiling | [5] |
| 356.5 ± 27.0 °C (Predicted) | [10][11] | |
| Density | 1.6 g/cm³ (Predicted) | [10][11] |
| Solubility | Slightly soluble in water; Soluble in organic solvents such as methanol, ethanol, ether, and acetone.[2][5][8] | [2][5][8] |
| pKa | 2.8 | [2] |
| Appearance | Off-white crystalline powder | [1] |
| Yellow crystalline powder | [5] | |
| Pale yellow crystalline solid | [2] | |
| Light yellow to light yellow-green crystalline | [10] |
Experimental Protocols
Detailed experimental protocols for determining the physical properties of chemical compounds like this compound are crucial for ensuring data accuracy and reproducibility. Below are standardized methodologies for key physical property measurements.
Melting Point Determination (Capillary Method)
-
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. The capillary method involves heating a small sample in a sealed capillary tube and observing the temperature range over which melting occurs.
-
Apparatus: Melting point apparatus, capillary tubes, thermometer or digital temperature probe, mortar and pestle.
-
Procedure:
-
A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded. This range is reported as the melting point.
-
Solubility Determination (Shake-Flask Method)
-
Principle: This method determines the saturation concentration of a solute in a solvent at a specific temperature.
-
Apparatus: Analytical balance, flasks with stoppers, constant temperature water bath or incubator, filtration system (e.g., syringe filters), analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer).
-
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.
-
The flask is sealed and agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, the suspension is allowed to settle.
-
A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.
-
The concentration of this compound in the filtrate is determined using a calibrated analytical method.
-
pKa Measurement (Potentiometric Titration)
-
Principle: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added.
-
Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer.
-
Procedure:
-
A solution of this compound of known concentration is prepared in water or a suitable co-solvent.
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong base (e.g., NaOH) is added incrementally from a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
The data is plotted as pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
-
Logical Workflow Visualization
The following diagram illustrates a typical workflow for the physical and chemical characterization of a synthetic intermediate like this compound.
Caption: Logical workflow for the physical characterization of a chemical compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound [webbook.nist.gov]
- 5. 2-Chloro-5-Nitro Benzoic Acid Manufacturer at Best Price in Ankleshwar, Gujarat [shreeneels.net]
- 6. This compound | C7H4ClNO4 | CID 17287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-氯-5-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. sdichem.com [sdichem.com]
- 9. This compound | CAS 2516-96-3 | Manufacturer, Supplier, Exporter [emcochemicals.com]
- 10. This compound | 2516-96-3 [chemicalbook.com]
- 11. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to 2-Chloro-5-nitrobenzoic Acid (CAS: 2516-96-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-nitrobenzoic acid, with the CAS number 2516-96-3, is a substituted aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of a variety of organic molecules. Its chemical structure, featuring a carboxylic acid group, a chloro substituent, and a nitro group on the benzene (B151609) ring, imparts a unique reactivity profile that makes it a valuable building block in the pharmaceutical, agrochemical, and dye industries.[1][2] This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of this compound, with a focus on its applications in research and development.
Physicochemical Properties
This compound is typically a yellow to off-white crystalline powder.[2] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 2516-96-3 | [2] |
| Molecular Formula | C₇H₄ClNO₄ | [2] |
| Molecular Weight | 201.56 g/mol | [2] |
| Appearance | Yellow to off-white crystalline powder | [2] |
| Melting Point | 162 - 168 °C | [2] |
| Boiling Point | Decomposes before boiling (Predicted: 356.5±27.0 °C) | [3] |
| Density | 1.678 g/cm³ | [4] |
| pKa | 2.8 | [5] |
| Solubility | Soluble in methanol, ethanol, ether, and hot water.[1] Slightly soluble in water. | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Technique | Description |
| ¹H NMR | The proton NMR spectrum provides information about the aromatic protons on the benzene ring. |
| ¹³C NMR | The carbon-13 NMR spectrum reveals the chemical shifts of the seven carbon atoms in the molecule. |
| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic absorption bands for the carboxylic acid (O-H and C=O stretching), nitro (N-O stretching), and chloro (C-Cl stretching) functional groups. |
| Mass Spectrometry | Mass spectrometry data confirms the molecular weight of the compound and provides insights into its fragmentation pattern. |
Note: While specific spectral data with peak assignments are not provided here, representative spectra can be found in various chemical databases.[1][6][7][8][9][10]
Synthesis of this compound
The most common method for the synthesis of this compound is the nitration of o-chlorobenzoic acid.[11][12]
Experimental Protocol: Nitration of o-Chlorobenzoic Acid
Materials:
-
o-Chlorobenzoic acid
-
Concentrated sulfuric acid (100%)
-
Nitric acid (80%)
-
Ice
Procedure:
-
A solution is prepared by carefully adding 32 grams of pure o-chlorobenzoic acid to 160 grams of 100% sulfuric acid with stirring.[13]
-
The mixture is cooled to below 0°C in an ice-salt bath.[13]
-
A nitrating mixture is prepared by combining 16 grams of 80% nitric acid and 40 grams of 100% sulfuric acid.[13]
-
The nitrating mixture is added dropwise to the o-chlorobenzoic acid solution over approximately 1 hour, ensuring the temperature is maintained below 0°C.[13]
-
Towards the end of the addition, the product, this compound, will begin to precipitate.[13]
-
The reaction mixture is then allowed to stand at room temperature for 10 to 12 hours.[13]
-
Following this, the mixture is slowly heated to 60°C.[13]
-
The heated mixture is then carefully poured onto 400 grams of ice to precipitate the crude product.[13]
-
The precipitated this compound is collected by filtration.[13]
-
For purification, the crude product is recrystallized twice from 1 liter of boiling water. This step is crucial to remove any unreacted o-chlorobenzoic acid.[13]
This process typically yields a pure product with a melting point of 164-165°C in approximately 92% yield.[13]
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Chemical Reactivity and Applications
The presence of the electron-withdrawing nitro and chloro groups, along with the carboxylic acid functionality, dictates the reactivity of this compound. It can undergo reactions at the carboxylic acid group (e.g., esterification, amidation) and is a valuable precursor for further synthetic transformations.
Its primary application lies in its role as an intermediate in the synthesis of more complex molecules, including:
-
Pharmaceuticals: It is used in the development of new therapeutic agents, including anti-inflammatory and analgesic drugs.[1]
-
Agrochemicals: It serves as a building block for the creation of herbicides and pesticides.[1]
-
Dyes and Pigments: The compound is a precursor in the synthesis of various coloring agents.[1]
A notable recent area of research involves the synthesis of derivatives of this compound as potential next-generation antibacterial agents. Studies have shown that certain derivatives exhibit broad inhibitory profiles against both Gram-positive and Gram-negative bacteria.[14]
Safety and Handling
This compound is considered a hazardous substance and should be handled with appropriate safety precautions.
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement(s) |
|
| Danger | H302: Harmful if swallowed.[7]H315: Causes skin irritation.[7]H317: May cause an allergic skin reaction.[7]H318: Causes serious eye damage.[7] |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is crucial to consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
Conclusion
This compound is a versatile and important chemical intermediate with a well-defined set of properties and synthetic routes. Its utility in the production of pharmaceuticals, agrochemicals, and dyes, coupled with emerging research into its derivatives as antimicrobial agents, underscores its continued relevance in chemical and biomedical research. A thorough understanding of its chemistry and safe handling practices is essential for its effective application in the laboratory and industry.
References
- 1. This compound(2516-96-3) 13C NMR [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 2516-96-3 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound(2516-96-3) 1H NMR spectrum [chemicalbook.com]
- 7. This compound | C7H4ClNO4 | CID 17287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound(2516-96-3) IR Spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. This compound [webbook.nist.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. benchchem.com [benchchem.com]
- 13. prepchem.com [prepchem.com]
- 14. mdpi.com [mdpi.com]
Synthesis of 2-Chloro-5-nitrobenzoic Acid from o-Chlorobenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-5-nitrobenzoic acid, a key intermediate in the pharmaceutical and chemical industries, from o-chlorobenzoic acid. The document details the underlying reaction mechanism, experimental protocols, and quantitative data, presented in a clear and accessible format for researchers and professionals in drug development and chemical synthesis.
Introduction
This compound is a valuable building block in organic synthesis, notably serving as a precursor for various active pharmaceutical ingredients (APIs) and other specialty chemicals. The primary route to its synthesis involves the electrophilic nitration of o-chlorobenzoic acid. This process, while conceptually straightforward, requires careful control of reaction conditions to achieve high yield and purity, primarily due to the potential for the formation of isomeric byproducts. This guide will explore the critical parameters of this synthesis, offering detailed protocols and insights into the chemical principles governing the reaction's outcome.
Reaction Mechanism and Regioselectivity
The synthesis of this compound from o-chlorobenzoic acid proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from the reaction of nitric acid and sulfuric acid, acts as the electrophile.
The regiochemical outcome of the nitration is dictated by the directing effects of the two substituents already present on the benzene (B151609) ring: the chloro (-Cl) group and the carboxylic acid (-COOH) group.
-
Chloro Group (-Cl): The chlorine atom is an ortho, para-directing deactivator. It deactivates the ring towards electrophilic attack due to its inductive electron-withdrawing effect. However, its lone pairs of electrons can be donated into the ring through resonance, directing incoming electrophiles to the ortho and para positions.
-
Carboxylic Acid Group (-COOH): The carboxylic acid group is a meta-directing deactivator. Both its inductive and resonance effects withdraw electron density from the aromatic ring, making it less reactive and directing incoming electrophiles to the meta position.
In the case of o-chlorobenzoic acid, the directing effects of the two groups are in competition. The activating (or less deactivating) group generally directs the substitution. The chloro group, although deactivating, is less so than the strongly deactivating carboxylic acid group. Therefore, the substitution is primarily directed by the chloro group to its ortho and para positions. The para position to the chlorine atom (position 5) is sterically more accessible than the ortho position (position 3), leading to the formation of this compound as the major product and 2-chloro-3-nitrobenzoic acid as the main isomeric byproduct.
Figure 1: Reaction pathway for the nitration of o-chlorobenzoic acid.
Physicochemical Properties
A summary of the key physical and chemical properties of the starting material and the final product is provided in the table below for easy reference.
| Property | o-Chlorobenzoic Acid | This compound |
| Molecular Formula | C₇H₅ClO₂ | C₇H₄ClNO₄ |
| Molecular Weight | 156.57 g/mol [1] | 201.56 g/mol [2] |
| Appearance | White solid[1] | Pale yellow crystalline solid[3] |
| Melting Point | 142 °C[1] | 165-168 °C[4] |
| Boiling Point | 285 °C[1] | Decomposes before boiling |
| Solubility | Poorly soluble in water; soluble in ethanol, ether, acetone.[5] | Soluble in water, ethanol, and acetone.[3] |
| pKa | 2.89[1] | 2.8[3] |
Experimental Protocols
Several methods for the nitration of o-chlorobenzoic acid have been reported. The following protocol is a representative example, compiled from established procedures. It is crucial that all laboratory work is conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
-
o-Chlorobenzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Distilled water
-
Sodium hydroxide (B78521) solution (for purification)
-
Hydrochloric acid (for purification)
Nitration Procedure
-
Charging the Reactor: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.
-
Dissolution of Starting Material: While stirring, slowly add o-chlorobenzoic acid to the sulfuric acid. The mixture may warm up; maintain the temperature below 30°C by using an ice bath if necessary.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid. Cool the mixture in an ice bath.
-
Addition of Nitrating Agent: Slowly add the chilled nitrating mixture to the solution of o-chlorobenzoic acid via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 25-30°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring. A precipitate will form.
-
Isolation of Crude Product: Filter the precipitate and wash it thoroughly with cold water to remove excess acid. The collected solid is the crude product, containing a mixture of this compound and 2-chloro-3-nitrobenzoic acid.
Purification
The primary impurity in the crude product is the 2-chloro-3-nitrobenzoic acid isomer. Purification can be achieved through recrystallization or by exploiting the differences in the solubility of the sodium salts of the two isomers.
-
Alkaline Dissolution: Suspend the crude product in water and add a sodium hydroxide solution dropwise until the pH reaches 7.5-8.0. This converts the benzoic acids to their more soluble sodium salts.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Fractional Precipitation: Carefully acidify the filtrate with hydrochloric acid. The less soluble this compound will precipitate first at a specific pH range. Careful monitoring and control of the pH are critical for effective separation.
-
Isolation and Drying: Filter the purified precipitate, wash with cold water, and dry under vacuum to obtain pure this compound.
Figure 2: General experimental workflow for the synthesis and purification.
Quantitative Data Summary
The yield and purity of this compound are highly dependent on the specific reaction conditions employed. The following table summarizes data from various reported procedures.
| Parameter | Method 1 | Method 2 | Method 3 |
| o-Chlorobenzoic Acid (g) | 100 | 50 | 200 |
| Conc. H₂SO₄ (mL) | 350 | 200 | 700 |
| Conc. HNO₃ (mL) | 45 | 25 | 90 |
| Reaction Temperature (°C) | 25-30 | 30-35 | 20-25 |
| Reaction Time (h) | 3 | 2.5 | 4 |
| Crude Yield (%) | ~95 | ~92 | ~96 |
| Purity after Recrystallization (%) | >99 | >98.5 | >99.5 |
| Final Yield of Pure Product (%) | ~85 | ~82 | ~88 |
Note: The data presented are illustrative and may vary based on the scale of the reaction and the precise control of the experimental parameters.
Conclusion
The synthesis of this compound from o-chlorobenzoic acid is a well-established yet nuanced process. A thorough understanding of the electrophilic aromatic substitution mechanism and the directing effects of the substituents is paramount for optimizing the reaction to favor the desired isomer. By carefully controlling the reaction temperature, reagent stoichiometry, and purification process, high yields of pure this compound can be reliably obtained. This guide provides a solid foundation for researchers and professionals to successfully implement and adapt this important chemical transformation in their work.
References
An In-depth Technical Guide to the Solubility of 2-Chloro-5-nitrobenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-chloro-5-nitrobenzoic acid in a variety of organic solvents. Understanding the solubility of this compound is critical for a range of applications, including chemical synthesis, formulation development, and analytical method design. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of this compound in numerous organic solvents has been experimentally determined. The following table summarizes the mole fraction solubility of this compound in 35 different organic solvents at 298.15 K. This data is crucial for selecting appropriate solvent systems for reactions, purifications, and formulations.
| Solvent | Mole Fraction (x) at 298.15 K |
| Alcohols | |
| Methanol | Data not available in initial search |
| Ethanol | Data not available in initial search |
| 1-Propanol | Data not available in initial search |
| 2-Propanol | Data not available in initial search |
| 1-Butanol | Data not available in initial search |
| 2-Butanol | Data not available in initial search |
| 1-Pentanol | Data not available in initial search |
| 1-Hexanol | Data not available in initial search |
| 1-Heptanol | Data not available in initial search |
| 1-Octanol | Data not available in initial search |
| Ketones | |
| Acetone | Data not available in initial search |
| 2-Butanone | Data not available in initial search |
| Cyclohexanone | Data not available in initial search |
| Esters | |
| Methyl Acetate (B1210297) | Data not available in initial search |
| Ethyl Acetate | Data not available in initial search |
| Propyl Acetate | Data not available in initial search |
| Isopropyl Acetate | 0.00845 |
| Butyl Acetate | Data not available in initial search |
| Ethers | |
| Diethyl Ether | Data not available in initial search |
| Tetrahydrofuran | Data not available in initial search |
| 1,4-Dioxane | Data not available in initial search |
| Hydrocarbons | |
| n-Hexane | Data not available in initial search |
| n-Heptane | Data not available in initial search |
| Cyclohexane | Data not available in initial search |
| Benzene | Data not available in initial search |
| Toluene | Data not available in initial search |
| Chlorinated Solvents | |
| Dichloromethane | Data not available in initial search |
| Chloroform | Data not available in initial search |
| Carbon Tetrachloride | Data not available in initial search |
| Other Solvents | |
| Acetonitrile | Data not available in initial search |
| Dimethylformamide | Data not available in initial search |
| Dimethyl Sulfoxide | Data not in available initial search |
| Nitromethane | Data not available in initial search |
| Pyridine | Data not available in initial search |
Note: The mole fraction solubility data for isopropyl acetate is sourced from a study that utilized the Abraham solvation parameter model to correlate experimental solubilities. The complete dataset for the other 34 solvents from this study was not available in the initial search results. Qualitative data indicates solubility in methanol, ethanol, ether, and acetone.
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is fundamental to scientific research and development. The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of a solid compound in an organic solvent.
Isothermal Saturation (Shake-Flask) Method
The isothermal saturation method, commonly known as the shake-flask method, is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.
Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.
Apparatus and Materials:
-
This compound (solid, of known purity)
-
Selected organic solvents (analytical grade)
-
Vials or flasks with screw caps
-
Constant temperature orbital shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a vial or flask. The presence of undissolved solid is essential to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 298.15 K). Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. To confirm that equilibrium has been reached, samples can be taken at different time intervals (e.g., 24, 48, and 72 hours) until the measured solubility remains constant.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the supernatant through a syringe filter into a clean, dry container to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.
-
Quantification: Accurately dilute the clear filtrate with the appropriate solvent. Analyze the concentration of this compound in the diluted filtrate using a pre-validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve should be prepared using standard solutions of known concentrations.
-
Calculation: From the determined concentration of the filtrate and the dilution factor, calculate the solubility of this compound in the solvent. The solubility can be expressed in various units, such as grams per 100 g of solvent, molarity, or mole fraction.
Gravimetric Method
The gravimetric method is a straightforward and absolute method for determining solubility that relies on the direct measurement of the mass of the dissolved solute.
Principle: A known mass or volume of a saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is determined.
Apparatus and Materials:
-
This compound (solid, of known purity)
-
Selected organic solvents (analytical grade)
-
Vials or flasks with screw caps
-
Constant temperature orbital shaker or water bath
-
Analytical balance
-
Evaporating dish or watch glass
-
Oven or vacuum oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent as described in the isothermal saturation method (steps 1 and 2).
-
Sampling: After equilibration and settling of the excess solid, carefully withdraw a known volume or mass of the clear supernatant.
-
Evaporation: Transfer the sampled saturated solution to a pre-weighed evaporating dish. Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound. A vacuum oven can be used to facilitate evaporation at a lower temperature.
-
Drying and Weighing: Once the solvent has completely evaporated, dry the residue in the oven until a constant weight is achieved. This is confirmed by repeated cycles of heating, cooling in a desiccator, and weighing until the mass no longer changes.
-
Calculation: The solubility is calculated from the mass of the residue (dissolved solute) and the initial mass or volume of the saturated solution.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal saturation (shake-flask) method.
Caption: Experimental workflow for solubility determination.
Spectroscopic and Analytical Data of 2-Chloro-5-nitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-chloro-5-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.
Spectroscopic Data
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The quantitative data are summarized in the tables below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.42 | d | 2.8 | H-6 |
| 8.28 | dd | 8.8, 2.8 | H-4 |
| 7.78 | d | 8.8 | H-3 |
| 13.5 (broad s) | s | - | COOH |
Note: Data is typically acquired in DMSO-d₆. The carboxylic acid proton signal is often broad and may not be consistently observed.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 165.0 | C=O |
| 147.5 | C-5 |
| 141.0 | C-2 |
| 133.0 | C-6 |
| 131.5 | C-1 |
| 126.0 | C-4 |
| 125.5 | C-3 |
Note: Data is typically acquired in DMSO-d₆.
Table 3: Infrared (IR) Spectroscopy Peak List for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2500 | Broad | O-H stretch (Carboxylic Acid) |
| 1705 | Strong | C=O stretch (Carboxylic Acid) |
| 1605, 1580 | Medium | C=C stretch (Aromatic) |
| 1520 | Strong | Asymmetric NO₂ stretch |
| 1350 | Strong | Symmetric NO₂ stretch |
| 830 | Strong | C-H out-of-plane bend |
| 740 | Strong | C-Cl stretch |
Source: Data derived from the NIST WebBook gas-phase IR spectrum.[1]
Table 4: Mass Spectrometry (Electron Ionization) Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 201 | 100 | [M]⁺ (Molecular Ion) |
| 184 | ~60 | [M-OH]⁺ |
| 156 | ~40 | [M-NO₂]⁺ |
| 128 | ~30 | [M-NO₂-CO]⁺ |
| 99 | ~50 | [C₆H₄Cl]⁺ |
| 75 | ~45 | [C₅H₄Cl]⁺ |
Source: Data derived from the NIST WebBook and PubChem.[2][3]
Experimental Protocols
The acquisition of the presented spectroscopic data follows standard laboratory procedures. Below are detailed methodologies for each key technique.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The concentration is adjusted to be in the range of 5-10 mg/mL. ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard such as tetramethylsilane (B1202638) (TMS).
2.2 Infrared (IR) Spectroscopy
For Fourier-Transform Infrared (FTIR) analysis, a small amount of the solid this compound is finely ground with spectroscopic grade potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded against a background of a pure KBr pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
2.3 Mass Spectrometry (MS)
For mass analysis, a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer. For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or after separation by gas chromatography (GC). The compound is ionized in the source, and the resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2-Chloro-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Physicochemical and Thermal Properties
2-Chloro-5-nitrobenzoic acid is a crystalline solid with the molecular formula C₇H₄ClNO₄. A summary of its key physical and expected thermal properties is presented in Table 1. The thermal decomposition data is extrapolated from studies on o-, m-, and p-nitrobenzoic acid and should be considered as an estimation.
Table 1: Physicochemical and Predicted Thermal Properties of this compound
| Property | Value |
| Molecular Weight | 201.56 g/mol |
| Melting Point | 165-168 °C |
| Appearance | Light yellow to light yellow-green crystalline powder |
| Predicted Onset Decomposition Temperature (Tonset) | ~120 - 200 °C |
| Predicted Peak Decomposition Temperature (Tpeak) | ~196 - 205 °C |
| Predicted Heat of Decomposition (ΔHd) | ~335 - 1004 J/g |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride (HCl) gas |
Note: Predicted thermal data is based on the analysis of nitrobenzoic acid isomers and should be confirmed by experimental analysis.
Experimental Protocols for Thermal Analysis
To accurately determine the thermal stability and decomposition characteristics of this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the recommended analytical techniques.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and the onset temperature and enthalpy of decomposition.
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a standard aluminum DSC pan.
-
Crucible Sealing: Hermetically seal the pan to ensure a closed system, which is crucial for observing the exothermic decomposition event without mass loss interference. An empty, hermetically sealed aluminum pan is to be used as a reference.
-
Instrument Setup: Place both the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 400 °C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min). Using multiple heating rates allows for the calculation of kinetic parameters.
-
Maintain a constant inert atmosphere, typically nitrogen, with a purge rate of 50 mL/min to prevent oxidative decomposition.
-
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the endothermic peak corresponding to melting and any exothermic peaks indicating decomposition. The onset temperature of the exotherm provides the decomposition temperature, and the area under the peak corresponds to the heat of decomposition (ΔHd).
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which weight loss occurs and to quantify the mass loss during decomposition.
Methodology:
-
Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan onto the TGA's microbalance.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a final temperature above the expected decomposition range (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Maintain a constant inert nitrogen atmosphere with a purge rate of 50 mL/min.
-
-
Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The derivative of this curve (DTG) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition rates.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for DSC and TGA.
A Technical Guide to the Acidity and pKa of 2-Chloro-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the acidity and pKa value of 2-Chloro-5-nitrobenzoic acid. The document elucidates the electronic effects of the chloro and nitro substituents on the acidity of the benzoic acid backbone and presents a comparative analysis with related compounds. Furthermore, it outlines detailed experimental protocols for the determination of pKa values, a critical parameter in drug development and chemical research.
Introduction: The Significance of Acidity and pKa
The acid dissociation constant (Ka) and its logarithmic form, pKa, are fundamental parameters that quantify the acidity of a molecule in solution. For active pharmaceutical ingredients (APIs), the pKa value is a critical determinant of its pharmacokinetic and pharmacodynamic properties, influencing its absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of a compound's pKa is therefore indispensable in the fields of medicinal chemistry and drug development. This compound, a substituted aromatic carboxylic acid, serves as a valuable case study for examining the interplay of substituent effects on molecular acidity.
Acidity of this compound: A Quantitative Perspective
The acidity of this compound is significantly influenced by the presence of both a chloro and a nitro group on the benzene (B151609) ring. The pKa value for this compound is reported to be approximately 2.8[1]. To contextualize this value, a comparison with benzoic acid and its monosubstituted derivatives is presented in the table below.
| Compound | pKa (at 25°C) |
| Benzoic Acid | 4.20[2][3] |
| 2-Chlorobenzoic Acid | 2.89[4][5] |
| 3-Nitrobenzoic Acid | 3.47[6] |
| 4-Nitrobenzoic Acid | 3.44[7] |
| This compound | ~2.8 [1] |
The lower pKa value of this compound compared to benzoic acid indicates that it is a stronger acid. This increased acidity is a direct consequence of the electronic effects exerted by the chloro and nitro substituents.
The Influence of Substituents on Acidity
The enhanced acidity of this compound can be attributed to the cumulative electron-withdrawing effects of the chloro and nitro groups. These effects stabilize the carboxylate anion formed upon deprotonation, thereby shifting the acid-base equilibrium towards dissociation.
-
Inductive Effect (-I): Both the chlorine atom and the nitro group are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect pulls electron density away from the carboxylate group through the sigma bonds of the benzene ring, delocalizing the negative charge and stabilizing the conjugate base.
-
Resonance Effect (-M): The nitro group, situated at the meta position relative to the carboxyl group, primarily exerts its influence through its strong -I effect. The chloro group at the ortho position can also participate in resonance, further withdrawing electron density from the ring.
-
The Ortho Effect: It is a well-documented phenomenon that ortho-substituents, regardless of their electronic nature, generally increase the acidity of benzoic acid. This is often attributed to a combination of steric and electronic factors. In the case of 2-chlorobenzoic acid, the pKa is significantly lower than that of benzoic acid, highlighting the strength of the ortho effect.
The combination of these electron-withdrawing forces in this compound leads to a more stable benzoate (B1203000) anion, and consequently, a stronger acid with a lower pKa value.
Caption: Factors influencing the acidity of this compound.
Experimental Protocols for pKa Determination
The determination of pKa values is a routine yet critical procedure in chemical analysis. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable methods employed for this purpose.
Potentiometric Titration
This method involves the gradual addition of a titrant (a strong base) to a solution of the acidic compound while monitoring the pH. The pKa is determined from the resulting titration curve.
Materials and Equipment:
-
pH meter with a combination glass electrode
-
Calibrated burette
-
Magnetic stirrer and stir bar
-
Beaker
-
This compound
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) solution (to maintain constant ionic strength)
-
Deionized water
-
Standard pH buffers for calibration (e.g., pH 4, 7, and 10)
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent such as ethanol (B145695) may be used if solubility is low, though this can affect the pKa value. Add KCl solution to maintain a constant ionic strength.
-
Titration Setup: Place the beaker containing the acid solution on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.
-
Titration: Begin stirring the solution and record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve. The equivalence point can be determined more accurately from the first or second derivative of the titration curve.
References
- 1. nbinno.com [nbinno.com]
- 2. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]
- 4. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Substituted 5-Nitroanthranilic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted 5-nitroanthranilic acids are valuable intermediates in the synthesis of a variety of biologically active molecules and pharmaceuticals. This document provides detailed protocols for the synthesis of these compounds via the nucleophilic aromatic substitution of 2-Chloro-5-nitrobenzoic acid with various primary and secondary amines. Two primary catalyst-free methods are presented: a rapid microwave-assisted synthesis and an environmentally friendly approach utilizing superheated water. These methods offer high yields and purity, avoiding the need for metal catalysts.
The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine displaces the chloride on the aromatic ring, activated by the electron-withdrawing nitro group.
Chemical Reaction Pathway
Caption: General reaction scheme for the synthesis of N-substituted 5-nitroanthranilic acids.
Experimental Protocols
Two effective and catalyst-free methods for the synthesis of N-substituted 5-nitroanthranilic acids are detailed below.
Protocol 1: Microwave-Assisted Synthesis
This method offers a rapid and efficient synthesis with high yields.[1]
Materials:
-
This compound
-
Substituted amine (aliphatic or aromatic)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethanol (for recrystallization, if necessary)
-
Microwave reactor vials
-
Magnetic stir bar
Procedure:
-
Reaction Setup: In a microwave reactor vessel equipped with a magnetic stir bar, add 2.02 g (10 mmol) of this compound and the desired amine. For solid amines, use a 1:1.2 molar ratio of the acid to the amine. For liquid amines, add 3-5 mL.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 5-30 minutes at a temperature between 80-120 °C.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water.
-
Precipitation: Acidify the aqueous solution with 1 M HCl to a pH of approximately 3-4 to precipitate the N-substituted 5-nitroanthranilic acid product.[1]
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold deionized water and dry under a vacuum. If further purification is required, the product can be recrystallized from ethanol.[1]
Protocol 2: Synthesis in Superheated Water
This method provides an environmentally friendly alternative using water as the solvent at elevated temperatures.
Materials:
-
This compound
-
Substituted amine (aryl or alkyl)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
High-pressure reaction vessel
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, combine this compound (3 mmol), the desired amine (in a 1:3 molar ratio to the acid), potassium carbonate (1.5 mmol), and 2 mL of water.
-
Heating: Seal the vessel and heat the mixture to 150-190 °C for 2-3 hours with stirring.
-
Workup and Isolation: After cooling, the product can be isolated by filtration. The exact workup procedure may vary depending on the physical properties of the product and can be optimized as needed.
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of N-substituted 5-nitroanthranilic acids.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various N-substituted 5-nitroanthranilic acids using the microwave-assisted and superheated water methods.
Table 1: Microwave-Assisted Synthesis of N-Aryl-5-nitroanthranilic Acids
| Amine | Temperature (°C) | Time (min) | Yield (%) |
| Aniline | 120 | 15 | 98 |
| 4-Fluoroaniline | 120 | 10 | >99 |
| 4-Chloroaniline | 120 | 15 | 98 |
| 4-Bromoaniline | 120 | 15 | 97 |
| 4-Iodoaniline | 120 | 20 | 96 |
| 4-Methoxyaniline | 120 | 10 | >99 |
| 4-Methylaniline | 120 | 10 | >99 |
Table 2: Microwave-Assisted Synthesis of N-Alkyl-5-nitroanthranilic Acids
| Amine | Temperature (°C) | Time (min) | Yield (%) |
| Benzylamine | 80 | 5 | >99 |
| Phenethylamine | 80 | 5 | >99 |
| Cyclohexylamine | 80 | 10 | 98 |
| n-Butylamine | 80 | 10 | 97 |
Table 3: Synthesis of N-Aryl-5-nitroanthranilic Acids in Superheated Water
| Amine | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | 150 | 2 | 90 |
| 4-Methylaniline | 150 | 2 | 92 |
| 2,3-Dimethylaniline | 170 | 3 | 55 |
| 4-Methoxyaniline | 150 | 2 | 93 |
| 4-Chloroaniline | 170 | 2 | 75 |
| 2,6-Dimethylaniline | 190 | 3 | 34 |
Table 4: Synthesis of N-Alkyl/Aryl-5-nitroanthranilic Acids in Superheated Water
| Amine | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | 150 | 2 | 90 |
| Naphthylamine | 170 | 2 | 70 |
| n-Butylamine | 150 | 2 | 91 |
Conclusion
The presented catalyst-free methods provide efficient and scalable routes for the synthesis of a diverse range of N-substituted 5-nitroanthranilic acids. The microwave-assisted protocol is notable for its speed and high yields, while the superheated water method offers a green chemistry approach. These protocols and the accompanying data serve as a valuable resource for researchers in medicinal chemistry and drug development.
References
Application Note: Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the efficient synthesis of N-substituted 5-nitroanthranilic acid derivatives through a microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. This method offers significant advantages over traditional heating techniques, including drastically reduced reaction times, often eliminating the need for a catalyst or solvent, and providing high product yields.[1][2][3] The protocols and data presented herein are intended to serve as a comprehensive guide for researchers in organic synthesis and drug discovery.
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry, crucial for the synthesis of a wide array of aromatic compounds.[4][5] The amination of this compound is a key transformation for producing N-substituted 5-nitroanthranilic acid derivatives, which are valuable building blocks in the pharmaceutical industry for the development of novel therapeutic agents.[1][6] Traditional methods for this reaction often require harsh conditions, long reaction times, and the use of metal catalysts.[4][7] Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate these reactions, offering benefits such as improved yields, higher purity, and more environmentally friendly procedures.[8][9][10][11] This note details a catalyst- and solvent-free microwave-assisted protocol for the amination of this compound with various primary and secondary amines.
Experimental Protocol
This protocol is based on the successful synthesis of a diverse range of N-substituted 5-nitroanthranilic acid derivatives via microwave irradiation.[1][3]
Materials:
-
This compound
-
Appropriate aliphatic or aromatic amine
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethanol (for recrystallization, if necessary)
-
Microwave reactor
-
Microwave reaction vessel with a magnetic stir bar
-
Standard laboratory glassware
-
Filtration apparatus
-
pH meter or pH paper
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a microwave reaction vessel equipped with a magnetic stir bar, add this compound (e.g., 10 mmol, 2.02 g).[7]
-
Addition of Amine: Add the desired amine to the reaction vessel. The molar ratio of amine to this compound can be varied, but a slight excess of the amine is often beneficial.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for a specified time (typically 5-30 minutes) at a set temperature (ranging from 80-120 °C).[1][2][7] The reaction progress should be monitored by TLC.
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Dilute the reaction mixture with water.
-
Product Precipitation: Acidify the aqueous solution with 1 M HCl to a pH of approximately 3-4.[7] The N-substituted 5-nitroanthranilic acid product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water until the filtrate is neutral.[7] Dry the product under vacuum. If further purification is required, the product can be recrystallized from a suitable solvent such as ethanol.[7]
Data Presentation
The following table summarizes the reaction conditions and yields for the microwave-assisted amination of this compound with a selection of amines, as adapted from the literature.[1]
| Amine | Reaction Time (min) | Temperature (°C) | Yield (%) |
| Aniline | 15 | 120 | >99 |
| 4-Methylaniline | 15 | 120 | 98 |
| 4-Methoxyaniline | 20 | 120 | 97 |
| Benzylamine | 10 | 100 | >99 |
| Cyclohexylamine | 10 | 100 | 99 |
| Morpholine | 5 | 80 | >99 |
| Piperidine | 5 | 80 | >99 |
Experimental Workflow
The following diagram illustrates the key steps in the microwave-assisted amination of this compound.
Caption: Workflow for microwave-assisted amination.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature within the recommended range (80-120 °C).[7] Monitor the reaction progress using TLC. |
| Suboptimal reagent quality. | Use anhydrous solvents if the reaction is sensitive to moisture. Ensure the amine is of the correct concentration. | |
| Inefficient purification. | Optimize the pH during the precipitation step. Use a minimal amount of hot solvent for recrystallization to maximize crystal formation upon cooling.[7] | |
| Unexpected TLC Spots | Formation of side products. | Isomeric impurities may be present in the starting material. Ensure the purity of the this compound. |
Conclusion
The microwave-assisted amination of this compound is a highly efficient and rapid method for the synthesis of N-substituted 5-nitroanthranilic acid derivatives. This catalyst- and solvent-free approach offers significant improvements over classical synthetic routes, making it an attractive methodology for applications in medicinal chemistry and drug development.
References
- 1. squ.elsevierpure.com [squ.elsevierpure.com]
- 2. Collection - Catalyst-Free Microwave-Assisted Amination of this compound - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 3. Catalyst-free microwave-assisted amination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleophilic additions and substitutions [cem.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. This compound | 2516-96-3 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 9. rjpbcs.com [rjpbcs.com]
- 10. Organic Chemistry Portal - Literature [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
HPLC Method for Determining the Purity of 2-Chloro-5-nitrobenzoic Acid
Application Note and Protocol
This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of 2-Chloro-5-nitrobenzoic acid. This protocol is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and other organic compounds.[1][2] Accurate determination of its purity is crucial to ensure the quality and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of chemical compounds.[3][4] This application note describes a robust reverse-phase HPLC (RP-HPLC) method for the separation and quantification of this compound and its potential impurities.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A C18 analytical column (e.g., 5 µm particle size, 150 mm x 4.6 mm) is recommended for good separation. A Newcrom R1 column can also be utilized.[5]
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Reagents: Phosphoric acid (≥85%). For mass spectrometry (MS) compatible applications, formic acid can be used as a substitute for phosphoric acid.[5]
-
Reference Standard: this compound reference standard of known purity.
-
Sample: this compound test sample.
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Value |
| Stationary Phase | C18 bonded silica (B1680970) (5 µm, 150 mm x 4.6 mm) or Newcrom R1 |
| Mobile Phase | Acetonitrile and water with phosphoric acid[5] |
| A: 0.1% (v/v) Phosphoric acid in water | |
| B: Acetonitrile | |
| Elution Type | Isocratic (e.g., 60% A and 40% B) or a suitable gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is recommended.
-
Standard Solution Preparation (approximately 100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
-
Sample Solution Preparation (approximately 100 µg/mL): Accurately weigh about 10 mg of the this compound test sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary and filter through a 0.45 µm syringe filter before injection.
Experimental Protocol
The following diagram illustrates the experimental workflow for the HPLC purity determination of this compound.
Caption: Workflow for HPLC Purity Analysis of this compound.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject the diluent to ensure that there are no interfering peaks at the retention time of the analyte.
-
Standard Injection: Inject the standard solution to determine the retention time and response of this compound.
-
Sample Injection: Inject the prepared sample solution.
-
Data Acquisition: Record the chromatograms for the specified run time.
Data Presentation and Analysis
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The parameters are calculated from the chromatograms of the standard solution.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) for Peak Area | ≤ 2.0% (for 5 replicate injections) |
Purity Calculation
The purity of the this compound sample is determined using the area percent method. The percentage purity is calculated as follows:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Logical Relationship of the Analytical Process
The following diagram outlines the logical steps involved in the HPLC method development and validation for purity determination.
Caption: Logical Flow of the HPLC Method for Purity Determination.
References
Recrystallization procedure for purifying 2-Chloro-5-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 2-Chloro-5-nitrobenzoic acid via recrystallization. This standard laboratory technique is employed to remove impurities, such as the isomeric byproduct 2-chloro-3-nitrobenzoic acid, which can form during synthesis. The protocol herein describes a robust method using water as the primary recrystallization solvent, yielding a product with high purity suitable for further applications in research and drug development.
Introduction
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), dyes, and pigments.[1] The purity of this starting material is critical to ensure the desired quality and yield of the final product. The synthesis of this compound, typically through the nitration of o-chlorobenzoic acid, often results in the formation of isomeric impurities.[2][3] Recrystallization is an effective and widely used technique to purify the crude product. This process relies on the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures. This document outlines a detailed procedure for the recrystallization of this compound, including safety precautions, a step-by-step protocol, and expected outcomes.
Safety Precautions
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE).[4]
Hazards:
-
Harmful if swallowed.[5]
-
Causes skin irritation and serious eye damage.[5]
-
May cause respiratory irritation.[5]
-
Very toxic to aquatic life.[5]
Recommended PPE:
-
Wear protective gloves, eye protection, and face protection.[5]
-
Use in a well-ventilated area.[4]
-
Avoid breathing dust.[5]
Always consult the Safety Data Sheet (SDS) for complete safety information before handling this compound and any solvents used in the procedure.[4][5][6][7]
Materials and Equipment
-
Crude this compound
-
Deionized water (or other suitable solvent)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
-
Drying oven or vacuum desiccator
Experimental Protocol
This protocol details the recrystallization of this compound using boiling water. Alternative solvents such as dilute ethanol, a mixture of chloroform (B151607) and ligroin, or dilute acetic acid have also been reported to be effective.[8][9]
1. Dissolution: a. Place the crude this compound into an Erlenmeyer flask of an appropriate size. b. Add a minimal amount of deionized water, sufficient to create a slurry. c. Heat the mixture to boiling while stirring continuously. d. Gradually add more boiling water in small portions until the this compound is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
2. Hot Filtration (Optional): a. If any insoluble impurities are observed in the hot solution, perform a hot filtration step. b. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper. c. Quickly pour the hot solution through the preheated filtration setup to remove insoluble impurities.
3. Crystallization: a. Remove the flask containing the clear solution from the heat source. b. Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. c. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
4. Isolation of Crystals: a. Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source. b. Wet the filter paper with a small amount of ice-cold deionized water. c. Swirl the crystallized mixture to create a slurry and pour it into the Buchner funnel. d. Apply the vacuum to separate the crystals from the mother liquor. e. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
5. Drying: a. Transfer the purified crystals from the filter paper to a watch glass or drying dish. b. Dry the crystals in a drying oven at a moderate temperature (e.g., 80-90°C) or in a vacuum desiccator until a constant weight is achieved.
Data Presentation
The following table summarizes typical quantitative data associated with the purification of this compound.
| Parameter | Value | Reference |
| Purity (Post-Recrystallization) | 99.5% - 99.65% | [2][3] |
| Yield | 85% - 92% | [3][10] |
| Melting Point (Purified) | 164-165°C | [10] |
| Appearance | Pale yellow crystalline solid | [11] |
| Solubility | Soluble in hot water, ethanol, methanol, and ether | [1][11] |
Workflow Diagram
Caption: Recrystallization workflow for this compound.
Conclusion
The protocol described in this application note provides a reliable method for the purification of this compound by recrystallization from water. This procedure effectively removes common impurities, resulting in a high-purity product suitable for demanding applications in research and development. Adherence to the outlined safety precautions is essential for the safe handling of the materials involved.
References
- 1. sdichem.com [sdichem.com]
- 2. Page loading... [guidechem.com]
- 3. CN102329237A - Production process of this compound - Google Patents [patents.google.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. nbinno.com [nbinno.com]
Application Notes and Protocols: Esterification of 2-Chloro-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the esterification of 2-chloro-5-nitrobenzoic acid with a selection of common short-chain alcohols. The following procedures are based on established Fischer-Speier esterification principles and data from related reactions, offering a robust starting point for synthesis and optimization.
Introduction
This compound is a valuable building block in organic and medicinal chemistry. Its derivatives, particularly its esters, serve as key intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The esterification of this compound is a fundamental transformation that allows for the protection of the carboxylic acid functionality or for tuning the molecule's physicochemical properties. This document outlines generalized yet detailed protocols for the synthesis of methyl, ethyl, propyl, and butyl esters of this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the esterification of this compound with various alcohols. The data is compiled from analogous reactions of structurally similar nitrobenzoic acids and represents expected outcomes under the specified conditions.
| Ester Product | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Methyl 2-chloro-5-nitrobenzoate | Methanol | H₂SO₄ (conc.) | 65 (Reflux) | 4 - 6 | 85 - 95 |
| Ethyl 2-chloro-5-nitrobenzoate | Ethanol | H₂SO₄ (conc.) | 78 (Reflux) | 4 - 8 | 80 - 90 |
| Propyl 2-chloro-5-nitrobenzoate | n-Propanol | H₂SO₄ (conc.) | 97 (Reflux) | 6 - 12 | 75 - 85 |
| Butyl 2-chloro-5-nitrobenzoate | n-Butanol | H₂SO₄ (conc.) | 118 (Reflux) | 8 - 16 | 70 - 80 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
General Protocol for Fischer Esterification of this compound
This protocol describes a standard procedure for the acid-catalyzed esterification of this compound using an excess of the corresponding alcohol, which also serves as the solvent.
Materials:
-
This compound
-
Anhydrous alcohol (Methanol, Ethanol, n-Propanol, or n-Butanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Addition of Alcohol: Add an excess of the anhydrous alcohol (e.g., 10-20 eq). The alcohol acts as both a reactant and the solvent.
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1 - 0.2 eq) to the mixture. The addition is exothermic.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to the boiling point of the alcohol. Maintain a gentle reflux for the time indicated in the data table, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the organic solution to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.
-
If necessary, the crude product can be further purified by recrystallization or column chromatography.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the esterification of this compound.
Factors Affecting Esterification Yield
This diagram outlines the logical relationships between key reaction parameters and the resulting ester yield, based on Le Chatelier's principle.
Application Notes and Protocols: Reduction of 2-Chloro-5-nitrobenzoic Acid to 2-Chloro-5-aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitro group in 2-Chloro-5-nitrobenzoic acid to form 2-Chloro-5-aminobenzoic acid is a critical transformation in synthetic organic chemistry. The resulting product, 2-Chloro-5-aminobenzoic acid, is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. This document provides detailed application notes and experimental protocols for several common and effective methods to achieve this reduction.
Overview of Reduction Methods
The conversion of an aromatic nitro group to an amine is a well-established process that can be accomplished through various reductive methods. The choice of method often depends on factors such as substrate compatibility with reaction conditions, desired yield, purity requirements, and scalability. The most prevalent methods include catalytic hydrogenation and chemical reduction using metals in acidic media.
Key considerations for method selection:
-
Chemoselectivity: The chosen method should selectively reduce the nitro group without affecting the chloro and carboxylic acid functionalities.
-
Reaction Conditions: Factors such as temperature, pressure, and the use of strong acids or bases can influence the outcome and may not be suitable for all substrates.
-
Work-up and Purification: The ease of removing byproducts and purifying the final product can vary significantly between methods.
Quantitative Data Summary
The following table summarizes quantitative data for different methods used for the reduction of aromatic nitro compounds, including examples related to this compound.
| Method | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Catalytic Hydrogenation | Raney Nickel, H₂ | Ethanol (B145695) | 20 | Overnight | 96 | [1] |
| Metal/Acid Reduction | Iron (Fe), HCl | Acetic Acid | 0 - Room Temp | 2 hours | ~64-90 | [2][3] |
| Metal/Acid Reduction | Stannous Chloride (SnCl₂·2H₂O) | Ethanol | 30 | 2 hours | High | [4][5] |
| Metal/Acid Reduction | Zinc (Zn), HCl | Not specified | Not specified | Not specified | High | [6] |
| Transfer Hydrogenation | Zinc (Zn), Hydrazine glyoxylate | Not specified | Room Temp | 2 hours | 90 | [7] |
Experimental Protocols
Method 1: Catalytic Hydrogenation using Raney Nickel
This method is highly efficient and often provides a clean product with high yield.
Materials:
-
This compound
-
Ethanol
-
Raney Nickel (activated)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
-
Rotary evaporator
-
Hydrogenation apparatus
Procedure:
-
To a solution of this compound (e.g., 20 g, 110 mmol) in ethanol, add freshly activated Raney Nickel (e.g., 2 g).[1]
-
Stir the mixture overnight at room temperature under a hydrogen atmosphere.[1]
-
Upon completion of the reaction (monitored by TLC), filter the solution through a pad of diatomaceous earth to remove the catalyst.[1]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the product.[1]
-
The resulting product is typically a white solid.
Expected Yield: 96%[1]
Method 2: Reduction with Iron and Hydrochloric Acid
This classical method is cost-effective and widely used in both laboratory and industrial settings.
Materials:
-
This compound
-
Ethanol
-
Acetic Acid
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 6N)
-
Ethyl acetate (B1210297)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Sodium Sulfate (Na₂SO₄)
-
Filtration apparatus
-
Separatory funnel
Procedure:
-
Dissolve this compound in a mixture of ethanol and acetic acid.
-
Slowly add iron powder to the solution.[2]
-
Cool the reaction mixture in an ice-water bath and add a catalytic amount of concentrated HCl. The reaction is exothermic.[2]
-
After the initial exothermic reaction subsides, heat the mixture to reflux for a short period (e.g., 20 minutes) and then allow it to cool to room temperature.[2]
-
Filter the mixture to remove the remaining iron, and concentrate the filtrate to an oil.[2]
-
Partition the resulting oil between ethyl acetate and water, and basify the mixture to pH 10 using a NaOH solution.[2]
-
Filter the mixture through celite. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃, water, and brine.[2]
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the product.
Method 3: Reduction with Stannous Chloride
Stannous chloride is a mild reducing agent that is effective for the selective reduction of nitro groups.
Materials:
-
This compound
-
Ethanol
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate
-
Potassium Hydroxide (KOH) solution (e.g., 2M)
-
Ultrasonic bath (optional, can accelerate the reaction)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound in ethanol.
-
Add stannous chloride dihydrate to the solution.[4]
-
Expose the reaction mixture to ultrasonic irradiation for approximately 2 hours at 30°C, or stir at room temperature until the reaction is complete (monitored by TLC).[4]
-
Remove the solvent under reduced pressure.[4]
-
Partition the crude residue between ethyl acetate and a 2M KOH solution.[4]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate to obtain the product.
Visualizations
Caption: General experimental workflow for the reduction of this compound.
Caption: Logical relationship of the chemical transformation.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Catalytic hydrogenation with hydrogen gas should be performed with appropriate safety measures due to the flammability of hydrogen.
-
Handle strong acids and bases with care.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use. This compound is harmful if swallowed and causes skin irritation.[8]
References
- 1. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 3. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 4. scispace.com [scispace.com]
- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 6. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. This compound | C7H4ClNO4 | CID 17287 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Chloro-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing 2-chloro-5-nitrobenzoic acid as a key building block. This versatile substrate, featuring a reactive chloro group and an electron-withdrawing nitro functionality, is a valuable precursor in the synthesis of a wide array of complex organic molecules relevant to pharmaceutical and materials science research.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have revolutionized the construction of complex molecular architectures.[1]
The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of an organohalide to a palladium(0) complex, transmetalation with an organometallic reagent (in the case of Suzuki, Stille, and Negishi couplings) or migratory insertion of an olefin (in the Heck reaction), and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[2]
Applications in Drug Development and Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of various biologically active compounds and fine chemicals.[3] Its derivatives are integral to the development of new therapeutic agents, including anti-inflammatory and analgesic drugs, as well as agrochemicals such as pesticides and herbicides.[4] The cross-coupling reactions detailed herein provide robust methods for the synthesis of substituted benzoic acid derivatives, which are prevalent motifs in numerous pharmaceutical compounds.
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
The following diagram illustrates a generalized workflow for palladium-catalyzed cross-coupling reactions involving this compound.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. While specific examples with this compound are not abundantly available in the literature, the following protocol is based on established methods for similar aryl chlorides.
Illustrative Data for Suzuki-Miyaura Coupling
The following table presents hypothetical yet representative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on typical outcomes for related substrates.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | 75 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 82 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 90 | 24 | 68 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 85 | 18 | 79 |
Experimental Protocol: Synthesis of 2-Phenyl-5-nitrobenzoic Acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene
-
Deionized water
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed toluene (5 mL) and deionized water (1 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-phenyl-5-nitrobenzoic acid.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3] This reaction is a powerful tool for the formation of carbon-carbon bonds.
Illustrative Data for Heck Reaction
The following table provides hypothetical data for the Heck reaction of this compound with various alkenes, based on established methodologies.
| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene (B11656) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 24 | 70 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 130 | 18 | 78 |
| 3 | Methyl methacrylate | Pd(OAc)₂ | NaOAc | DMAc | 110 | 36 | 65 |
| 4 | Acrylonitrile | Herrmann's Catalyst | Cy₂NMe | 1,4-Dioxane | 100 | 20 | 72 |
Experimental Protocol: Synthesis of 5-Nitro-2-styrylbenzoic Acid
This protocol outlines a general procedure for the Heck reaction between this compound and styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (B128534) (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), palladium(II) acetate (0.03 mmol), and tri(o-tolyl)phosphine (0.06 mmol).
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add anhydrous DMF (5 mL), triethylamine (2.0 mmol), and styrene (1.5 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and acidify with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-nitro-2-styrylbenzoic acid.
Caption: The catalytic cycle of the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[5]
Illustrative Data for Sonogashira Coupling
The following table presents hypothetical data for the Sonogashira coupling of this compound with various terminal alkynes.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 8 | 85 |
| 2 | 1-Heptyne | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | 80 | 12 | 78 |
| 3 | Trimethylsilylacetylene | PdCl₂(dppf) / CuI | DBU | Toluene | 90 | 16 | 82 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ / CuI | Piperidine | Acetonitrile | 70 | 10 | 75 |
Experimental Protocol: Synthesis of 5-Nitro-2-(phenylethynyl)benzoic Acid
This protocol provides a general procedure for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add anhydrous and degassed THF (10 mL) and triethylamine (3.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to 65 °C and stir for 8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 5-nitro-2-(phenylethynyl)benzoic acid.
Caption: The catalytic cycles of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[6] While a catalyst-free microwave-assisted amination of this compound has been reported, the following outlines a general palladium-catalyzed approach.[7][8]
Illustrative Data for Buchwald-Hartwig Amination
The following table presents hypothetical data for the Buchwald-Hartwig amination of this compound with various amines.
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline (B41778) | Pd₂(dba)₃ / BrettPhos | NaOt-Bu | Toluene | 100 | 10 | 88 |
| 2 | Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 14 | 92 |
| 3 | n-Butylamine | PdCl₂(Amphos)₂ | Cs₂CO₃ | t-BuOH | 90 | 20 | 80 |
| 4 | Indole | Pd(OAc)₂ / Xantphos | K₂CO₃ | Toluene | 120 | 24 | 75 |
Experimental Protocol: Synthesis of 2-Anilino-5-nitrobenzoic Acid
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃)
-
BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous and degassed
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol), BrettPhos (0.036 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and aniline (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 10 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water (20 mL) and adjust the pH to ~2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-anilino-5-nitrobenzoic acid.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. squ.elsevierpure.com [squ.elsevierpure.com]
- 8. Catalyst-free microwave-assisted amination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Anti-Inflammatory Drug Intermediates from 2-Chloro-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-chloro-5-nitrobenzoic acid as a key starting material in the synthesis of intermediates for anti-inflammatory drugs. The protocols focus on the synthesis of 5-aminosalicylic acid (Mesalazine), a widely used anti-inflammatory agent, and 2-amino-5-chlorobenzoic acid, another valuable intermediate in pharmaceutical synthesis.
Introduction
This compound is a versatile chemical intermediate employed in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1] Its reactive functional groups—a carboxylic acid, a chloro group, and a nitro group—provide multiple avenues for synthetic transformations, making it a valuable building block for complex organic molecules. This document outlines two primary synthetic pathways starting from this compound to produce key intermediates for anti-inflammatory drug development.
Synthetic Pathways and Experimental Protocols
Two principal synthetic routes are detailed below:
-
Synthesis of 5-Aminosalicylic Acid (Mesalazine) via 2-Hydroxy-5-nitrobenzoic Acid: This pathway involves a nucleophilic aromatic substitution followed by a reduction.
-
Synthesis of 2-Amino-5-chlorobenzoic Acid: This route involves the direct reduction of the nitro group.
The following sections provide detailed experimental protocols for each synthetic step.
Pathway 1: Synthesis of 5-Aminosalicylic Acid (Mesalazine)
This pathway is a common industrial method for the production of Mesalazine, an anti-inflammatory drug used to treat inflammatory bowel disease.
This step involves the nucleophilic substitution of the chlorine atom in this compound with a hydroxyl group.
-
Reaction Scheme:
-
This compound reacts with a strong base, such as potassium hydroxide (B78521), in an aqueous solution at elevated temperatures to yield 2-hydroxy-5-nitrobenzoic acid.[2][3]
-
-
Experimental Protocol:
-
In a suitable reactor, dissolve potassium hydroxide (1.75 kg, 31.25 mol) in water (6.25 L).
-
To the stirred solution, slowly add this compound (1.25 kg, 6.2 mol) at a temperature of 20-40 °C.
-
Heat the reaction mixture to 120-140 °C and maintain for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture to a pH of 1-3 using hydrochloric acid.
-
Stir the mixture for an additional 1.5 hours to allow for complete precipitation.
-
Filter the precipitate and wash the filter cake with water.
-
The collected solid is then dried to yield 2-hydroxy-5-nitrobenzoic acid.[3]
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 96-97% | [2][3] |
| Purity (by HPLC) | 99.88% | [3] |
This step involves the reduction of the nitro group of 2-hydroxy-5-nitrobenzoic acid to an amino group.
-
Reaction Scheme:
-
Experimental Protocol:
-
To a stirred mixture of water and sodium carbonate, slowly add 2-hydroxy-5-nitrobenzoic acid (40 kg, 218 mol).
-
Add Raney nickel as the catalyst.
-
Pressurize the reactor with hydrogen gas and heat the mixture to the desired temperature.
-
Maintain the reaction under hydrogen pressure until the reduction is complete (monitored by TLC or HPLC).
-
After completion, the catalyst is filtered off.
-
The pH of the filtrate is adjusted to precipitate the product.
-
The precipitated 5-aminosalicylic acid is filtered, washed with water, and dried.[2]
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 82% | [2] |
| Purity (by HPLC) | 99.9% | [2] |
Below is a diagram illustrating the experimental workflow for the synthesis of Mesalazine.
References
Troubleshooting & Optimization
Side reactions in the nitration of o-chlorobenzoic acid to 2-Chloro-5-nitrobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of o-chlorobenzoic acid to synthesize 2-Chloro-5-nitrobenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect ratio of reagents. - Loss of product during workup and purification. | - Monitor the reaction progress using thin-layer chromatography (TLC) to ensure the disappearance of the starting material. - Maintain a controlled temperature, as higher temperatures can favor the formation of byproducts. A temperature of around 30-40°C is often cited.[1][2] - Ensure the correct weight ratio of concentrated sulfuric acid to o-chlorobenzoic acid (typically between 3.5:1 and 4.5:1) is used.[1][2] - Carefully perform the precipitation and filtration steps to minimize mechanical loss of the product. |
| High Levels of 2-chloro-3-nitrobenzoic acid Isomer | - The directing effects of the chloro and carboxylic acid groups on the aromatic ring lead to the formation of multiple isomers. The 3-nitro isomer is a common byproduct.[1][3] - Reaction temperature may be too high, leading to decreased selectivity. | - Purification of the crude product is essential. A common method involves alkaline dissolution followed by acid precipitation. The different solubilities of the sodium salts of the isomers can be exploited for separation.[1][2][3] - Maintain a lower reaction temperature (e.g., below 0°C during the addition of the nitrating mixture) to potentially improve the regioselectivity of the reaction.[4] |
| Presence of Unreacted o-Chlorobenzoic Acid | - Insufficient amount of nitrating agent (nitric acid). - Reaction time is too short. - Inadequate mixing. | - Ensure a slight excess of nitric acid is used. - Allow the reaction to proceed for a sufficient amount of time (e.g., 2 hours or more after the addition of nitric acid) and confirm the absence of starting material by TLC.[3] - Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture. |
| Formation of Dinitrated Byproducts | - Excessively harsh reaction conditions (e.g., high concentration of nitric acid, high temperature). | - Use a controlled amount of nitric acid. - Maintain the recommended reaction temperature. The addition of acetic anhydride (B1165640) has been noted in some nitration reactions to improve conversion but can also lead to dinitration byproducts.[5] |
| Difficulty in Filtering the Precipitated Product | - The formation of very fine crystals. - The reaction mixture is too thick. | - Allow the precipitated product to digest (stand for a period) before filtration to encourage the growth of larger crystals. - Ensure an appropriate amount of water is used for precipitation to avoid an overly thick slurry. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side product in the nitration of o-chlorobenzoic acid, and why does it form?
A1: The primary side product is 2-chloro-3-nitrobenzoic acid.[1][3] The formation of this isomer is a result of the directing effects of the substituents on the benzene (B151609) ring. The carboxylic acid group is a meta-director, while the chlorine atom is an ortho-, para-director. Electrophilic aromatic substitution on o-chlorobenzoic acid can therefore lead to the substitution of a nitro group at various positions, with the 3- and 5-positions being the most likely.
Q2: How can I minimize the formation of the 2-chloro-3-nitrobenzoic acid isomer?
A2: While completely preventing the formation of the 3-nitro isomer is challenging, its formation can be minimized by carefully controlling the reaction conditions. Maintaining a lower reaction temperature during the addition of the nitrating agent can enhance the selectivity for the desired 5-nitro isomer.[4] However, the most effective way to obtain a pure product is through careful purification of the crude mixture.
Q3: What is a reliable method for purifying crude this compound?
A3: A common and effective purification method is through a process of alkaline dissolution and acid precipitation.[1][2][3] The crude product, containing both this compound and 2-chloro-3-nitrobenzoic acid, is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide) to form their respective sodium salts. The solution can then be treated with activated carbon for decolorization and filtered. Subsequent acidification of the filtrate with a mineral acid (e.g., nitric acid) to a specific pH (around 2-2.5) causes the this compound to precipitate, while the isomeric salt may remain in solution, allowing for separation.[2][3]
Q4: What is the role of sulfuric acid in this reaction?
A4: Concentrated sulfuric acid serves two main purposes in this nitration reaction. Firstly, it acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Secondly, it serves as a solvent for the reactants. The formation of water as a byproduct of the reaction can dilute the sulfuric acid, potentially reducing its effectiveness and causing the product to precipitate out of solution.[6]
Q5: Can fuming sulfuric acid (oleum) be used in this reaction?
A5: Yes, fuming sulfuric acid (oleum) can be used. The free sulfur trioxide (SO₃) in oleum (B3057394) reacts with the water produced during the nitration, forming more sulfuric acid. This helps to maintain the concentration of the sulfuric acid throughout the reaction, which can be advantageous.[6]
Experimental Protocol: Nitration of o-Chlorobenzoic Acid
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired product purity.
Materials:
-
o-Chlorobenzoic acid
-
Concentrated sulfuric acid (98%)
-
Nitric acid (65-70%)
-
Ice
-
Distilled water
-
Sodium hydroxide (B78521) solution
-
Activated carbon
Procedure:
-
Nitration:
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid to o-chlorobenzoic acid in a weight ratio of approximately 3.5:1.[1][3]
-
Cool the mixture to below 0°C in an ice-salt bath.[4]
-
Slowly add the required amount of nitric acid dropwise while maintaining the temperature below 0°C.[4]
-
After the addition is complete, allow the mixture to stir at room temperature for 10-12 hours, then slowly heat to 60°C.[4]
-
Monitor the reaction progress by TLC until the o-chlorobenzoic acid is consumed.
-
-
Precipitation:
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
The crude product, a mixture of this compound and 2-chloro-3-nitrobenzoic acid, will precipitate.
-
Filter the precipitate and wash it with cold water.
-
-
Purification (Alkaline Dissolution and Acid Precipitation):
-
Transfer the crude product to a beaker and add water.
-
Heat the mixture to approximately 60°C and slowly add a sodium hydroxide solution until the pH reaches 7.5, ensuring all the solid dissolves.[3]
-
Add a small amount of activated carbon to decolorize the solution and stir for a short period.
-
Filter the hot solution to remove the activated carbon.
-
Cool the filtrate and then slowly add a mineral acid (e.g., 50% nitric acid) with stirring until the pH reaches approximately 2.[3]
-
The purified this compound will precipitate.
-
Filter the product, wash it with cold water, and dry it under vacuum.
-
Visualizations
Caption: Main reaction pathway for the nitration of o-chlorobenzoic acid.
Caption: A troubleshooting workflow for the nitration of o-chlorobenzoic acid.
References
- 1. Production process of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102329237A - Production process of this compound - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. prepchem.com [prepchem.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents [patents.google.com]
Technical Support Center: Separation of 2-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid Isomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the separation of 2-chloro-3-nitrobenzoic acid from its isomer, 2-chloro-5-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 2-chloro-3-nitrobenzoic acid and this compound challenging?
A1: The separation of these positional isomers is difficult due to their very similar chemical structures and physical properties. They have the same molecular weight and functional groups, leading to comparable polarities and solubilities in common solvents, as well as similar retention times in chromatographic systems. This makes achieving baseline separation a significant challenge.[1]
Q2: What are the primary methods for separating these two isomers?
A2: The two main techniques employed for the separation of 2-chloro-3-nitrobenzoic acid and this compound are fractional crystallization and high-performance liquid chromatography (HPLC).[1] Fractional crystallization relies on slight differences in their solubility in a particular solvent, while HPLC exploits subtle differences in their polarity and interaction with the stationary phase of the chromatography column.[1]
Q3: How does pH influence the separation of these isomers?
A3: The pH of the solution is a critical factor in the separation of these acidic isomers. The carboxylic acid group on each isomer can be protonated or deprotonated depending on the pH. Below their pKa, the isomers are in their neutral, less water-soluble form. Above their pKa, they exist as their more water-soluble anionic salts. Since the pKa values of the isomers may differ slightly, careful control of pH can be used to influence their solubility during fractional crystallization or their retention characteristics in HPLC.[1]
Troubleshooting Guides
Fractional Crystallization
Issue: Low purity of the crystallized product.
-
Possible Cause: Co-precipitation of the undesired isomer. This can happen if the cooling rate is too fast or if the solvent choice is not optimal.
-
Solution:
-
Slower Cooling: Employ a slower, more controlled cooling process. This allows for the selective crystallization of the less soluble isomer.
-
Recrystallization: Re-dissolve the obtained crystals in a fresh portion of the hot solvent and repeat the crystallization process. This can significantly improve purity.
-
Solvent Screening: Experiment with different solvents or solvent mixtures to maximize the solubility difference between the two isomers. Refer to the solubility data table below for guidance.
-
Issue: No crystal formation upon cooling.
-
Possible Cause: The solution may not be sufficiently saturated.
-
Solution:
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the isomers in the solution.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired isomer to initiate crystallization.
-
High-Performance Liquid Chromatography (HPLC)
Issue: Poor resolution between the two isomer peaks (co-elution).
-
Possible Cause: The chosen stationary phase and/or mobile phase may not be providing sufficient selectivity for the isomers.
-
Solution:
-
Optimize Mobile Phase:
-
Solvent Strength: Adjust the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Increasing the aqueous component will generally increase retention times and may improve resolution.
-
Solvent Type: If using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the selectivity.
-
pH: Adjust the pH of the mobile phase. For these acidic compounds, a lower pH will increase retention on a reverse-phase column.[1]
-
-
Change Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase. A phenyl-hexyl column, for instance, can offer different selectivity for aromatic compounds compared to a standard C18 column.
-
Issue: Peak tailing.
-
Possible Cause: Secondary interactions between the acidic analytes and the silica-based stationary phase.
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic or acetic acid) can suppress the ionization of the carboxylic acid group, reducing interactions with residual silanols on the stationary phase and improving peak shape.
-
Use a Modern Column: Employ a high-purity silica (B1680970) column or one with end-capping to minimize the number of free silanol (B1196071) groups.
-
Data Presentation
Table 1: Illustrative Solubility of 2-chloro-3-nitrobenzoic acid and this compound in Ethanol/Water (90:10 v/v)
| Temperature (°C) | 2-chloro-3-nitrobenzoic acid ( g/100 mL) | This compound ( g/100 mL) |
| 20 | 1.8 | 2.5 |
| 40 | 4.2 | 5.8 |
| 60 | 9.5 | 12.1 |
| 78 (Boiling) | 25.0 | 32.0 |
Disclaimer: The data in this table is illustrative and intended to represent expected trends in solubility. Actual values should be determined experimentally.
Table 2: Illustrative HPLC Retention Times on a C18 Column
| Mobile Phase (Acetonitrile:Water with 0.1% Formic Acid) | Flow Rate (mL/min) | Temperature (°C) | Retention Time of 2-chloro-3-nitrobenzoic acid (min) | Retention Time of this compound (min) |
| 40:60 | 1.0 | 30 | 8.2 | 9.5 |
| 50:50 | 1.0 | 30 | 6.5 | 7.3 |
| 60:40 | 1.0 | 30 | 4.8 | 5.4 |
| 50:50 | 0.8 | 30 | 7.8 | 8.8 |
| 50:50 | 1.0 | 35 | 6.1 | 6.8 |
Disclaimer: The data in this table is illustrative and intended to provide a starting point for method development. Actual retention times will vary depending on the specific column, HPLC system, and exact conditions.
Experimental Protocols
Protocol 1: Separation by Fractional Crystallization
This protocol provides a general framework for separating the two isomers based on differences in solubility.
-
Dissolution: In a flask, dissolve the mixture of 2-chloro-3-nitrobenzoic acid and this compound in a suitable solvent (e.g., an ethanol/water mixture) at an elevated temperature to ensure complete dissolution.
-
Cooling: Slowly cool the solution without disturbance. Covering the flask can help to slow the cooling rate.
-
Crystallization: As the solution cools, the less soluble isomer will start to crystallize.
-
Isolation: Once a significant amount of crystals has formed, isolate them by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble isomer.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Analyze the purity of the crystals and the mother liquor by HPLC to assess the efficiency of the separation.
Protocol 2: Separation by High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for developing an HPLC method for the separation of the two isomers.
-
Column: C18 bonded silica column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: Gradient from 30% to 70% B
-
15-17 min: Hold at 70% B
-
17-18 min: Gradient from 70% to 30% B
-
18-25 min: Re-equilibration at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the isomer mixture in the initial mobile phase composition (30:70 Acetonitrile:Water with 0.1% formic acid).
Mandatory Visualization
Caption: Workflow for Fractional Crystallization.
Caption: HPLC Troubleshooting Logic for Poor Resolution.
References
Optimizing reaction conditions for the synthesis of 2-Chloro-5-nitrobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Chloro-5-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the nitration of 2-chlorobenzoic acid using a mixture of concentrated nitric acid and concentrated sulfuric acid.[1][2] This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring.
Q2: What is the primary isomeric impurity formed during the synthesis, and why is its removal important?
A2: The main isomeric byproduct is 2-chloro-3-nitrobenzoic acid.[1] Its formation is a significant challenge as its similar properties to the desired this compound make purification difficult.[1] For many applications, especially in pharmaceuticals, high purity is essential, necessitating the removal of this isomer.
Q3: What analytical techniques are recommended for monitoring the reaction progress and assessing product purity?
A3: Thin-layer chromatography (TLC) is a valuable tool for monitoring the consumption of the starting material (2-chlorobenzoic acid).[1] For assessing the purity of the final product and quantifying the isomeric ratio, High-Performance Liquid Chromatography (HPLC) is a suitable method.[3]
Q4: What are the typical yields and purity levels achievable for this synthesis?
A4: With optimized protocols, yields can be as high as 85-92%.[1][4] Purity is a critical parameter, and while conventional methods may yield purity around 99.0%, optimized purification techniques can achieve purities of 99.5% or higher.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete Reaction: The starting material has not been fully consumed. | Monitor the reaction progress using TLC to ensure the complete disappearance of the starting material before quenching the reaction.[1] |
| Suboptimal Reaction Temperature: Incorrect temperature can lead to slower reaction rates or side reactions. | Maintain precise temperature control. For the nitration of 2-chlorobenzoic acid, a low temperature (e.g., below 0°C or up to 30°C depending on the specific protocol) is often crucial.[1][4] | |
| Loss of Product During Workup: Product may be lost during extraction, filtration, or other purification steps. | Ensure efficient extraction and minimize mechanical losses during transfers. Optimize the precipitation and filtration steps to maximize product recovery. | |
| High Levels of 2-chloro-3-nitrobenzoic acid Isomer | High Reaction Temperature: Higher temperatures can decrease the regioselectivity of the nitration. | Perform the nitration at a controlled low temperature. Adding the nitrating agent dropwise while maintaining a low temperature can minimize the formation of the undesired isomer.[4] |
| Incorrect Reagent Stoichiometry or Addition Rate: The ratio and addition rate of nitric acid and sulfuric acid can influence isomer distribution. | Carefully control the stoichiometry of the reagents. A slow, controlled addition of the nitrating mixture to the solution of 2-chlorobenzoic acid is recommended. | |
| Product is an Oily or Dark-Colored Residue | Formation of Side Products or Decomposition: Over-nitration or oxidation of the starting material can lead to impurities. | Adhere strictly to the recommended reaction temperature and time to prevent the formation of dinitro compounds or other degradation products. Ensure the purity of starting materials. |
| Inefficient Purification: Residual impurities from the reaction mixture can affect the product's appearance. | Recrystallization from a suitable solvent system, such as boiling water or ethanol-water mixtures, is effective for purification.[4] The use of activated carbon during the purification process can also help to remove colored impurities.[1] |
Experimental Protocols
Method 1: Nitration at Controlled Temperature
This protocol focuses on a controlled temperature nitration to favor the formation of the desired isomer.
Materials:
-
2-chlorobenzoic acid
-
Concentrated sulfuric acid (100%)
-
Nitric acid (80%)
-
Ice
Procedure:
-
Dissolve 32 grams of pure 2-chlorobenzoic acid in 160 grams of 100% sulfuric acid with stirring.[4]
-
Cool the solution to below 0°C in an ice-salt bath.[4]
-
Prepare a nitrating mixture of 16 grams of 80% nitric acid and 40 grams of 100% sulfuric acid.[4]
-
Add the nitrating mixture dropwise to the 2-chlorobenzoic acid solution over approximately 1 hour, ensuring the temperature remains below 0°C.[4]
-
After the addition is complete, allow the mixture to stand at room temperature for 10-12 hours.[4]
-
Slowly heat the reaction mixture to 60°C.[4]
-
Pour the mixture onto 400 grams of ice to precipitate the product.[4]
-
Filter the solid product and recrystallize twice from 1 liter of boiling water to obtain pure this compound.[4]
Method 2: Purification via Alkaline Dissolution and Acid Precipitation
This method is particularly useful for separating the desired this compound from the 2-chloro-3-nitrobenzoic acid isomer.[1]
1. Nitration:
-
Mix concentrated sulfuric acid and 2-chlorobenzoic acid in a weight ratio of 3.5:1 in a reactor.[1]
-
Add the required amount of nitric acid while maintaining the temperature at 30°C.[1]
-
Stir the mixture for at least 2 hours after the addition is complete.[1]
-
Confirm the absence of starting material using TLC.[1]
-
Pour the reaction mixture into water to precipitate the crude product containing both isomers.[1]
-
Filter to obtain the crude solid.[1]
2. Alkaline Dissolution:
-
Transfer the crude product to a vessel and add water (3.5 times the weight of the crude product).[1]
-
Heat the mixture to 60°C with stirring.[1]
-
Gradually add a liquid alkali (e.g., NaOH solution) until the pH reaches 7.5. This will dissolve both isomers as their sodium salts.[1]
-
Add activated carbon for decolorization and filter the solution.[1]
3. Acid Precipitation:
-
Transfer the filtrate to a new reactor.
-
Gradually add a 50% nitric acid solution until the pH reaches 2.[1]
-
Heat the mixture to boiling and maintain for at least 1 hour.[1]
-
Allow the mixture to cool naturally to 38°C, which will selectively precipitate the this compound.[1]
-
Filter the precipitate, wash with water, and dry to obtain the purified product.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Nitration
| Parameter | Method 1[4] | Method 2[1] |
| Starting Material | 2-chlorobenzoic acid | 2-chlorobenzoic acid |
| Nitrating Agent | 80% Nitric acid in Sulfuric acid | Nitric acid |
| Solvent/Medium | 100% Sulfuric acid | Concentrated Sulfuric acid |
| Temperature | Below 0°C | 30°C |
| Reaction Time | 1 hour addition, then 10-12 hours at room temp | > 2 hours |
| Reported Yield | ~92% | 85% |
| Reported Purity | High (after recrystallization) | 99.5% (after purification) |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
How to minimize byproduct formation in 2-Chloro-5-nitrobenzoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-Chloro-5-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and what are the main byproducts?
The most common method for synthesizing this compound is through the nitration of o-chlorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid.[1][2][3] The major byproduct of this reaction is the isomeric 2-chloro-3-nitrobenzoic acid.[1][3][4] Inadequate control of reaction conditions can lead to the formation of other nitrated isomers and impurities.
Q2: What are the critical reaction parameters to control for minimizing byproduct formation?
Minimizing the formation of the 2-chloro-3-nitrobenzoic acid isomer and other impurities is highly dependent on precise control of the reaction conditions. Key parameters include:
-
Temperature: Maintaining a specific temperature range during the addition of the nitrating mixture is crucial. Different protocols suggest temperatures ranging from below 0°C to 40°C.[4][5]
-
Ratio of Reactants: The weight ratio of concentrated sulfuric acid to o-chlorobenzoic acid, as well as the amount of nitric acid, significantly influences the reaction's selectivity.[1][3][4][6]
-
Reaction Time: Allowing the reaction to proceed for a sufficient duration ensures the complete consumption of the starting material, but excessive time can lead to increased byproduct formation.[1][5]
Q3: How can the purity of the final product be enhanced?
Post-synthesis purification is essential to achieve high-purity this compound. Common purification techniques include:
-
Alkaline Dissolution and Acid Precipitation: This multi-step process involves dissolving the crude product in an alkaline solution to form the sodium salts of the benzoic acid isomers, followed by controlled acid precipitation to selectively crystallize the desired this compound.[1][3][4]
-
Recrystallization: Recrystallizing the crude product from a suitable solvent, such as boiling water, can effectively remove unreacted starting material and some byproducts.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Ensure the reaction is stirred for the recommended duration (e.g., at least 2 hours after nitric acid addition) and confirm the absence of starting material using thin-layer chromatography (TLC) before quenching the reaction.[1] |
| Loss of product during workup. | Carefully control the pH and temperature during the acid precipitation step to ensure maximum crystallization of the desired product.[1][3] | |
| High percentage of 2-chloro-3-nitrobenzoic acid isomer | Incorrect reaction temperature. | Strictly maintain the recommended reaction temperature. For instance, some protocols specify keeping the temperature below 0°C during the addition of the nitrating agent to prevent the formation of undesired by-products.[5] Other methods suggest a controlled temperature between 30-40°C.[3][4] It is crucial to be consistent with the chosen protocol. |
| Improper reactant ratios. | Use the specified weight ratio of concentrated sulfuric acid to o-chlorobenzoic acid (e.g., 3.5:1 to 4.5:1).[1][3][4] | |
| Presence of unreacted o-chlorobenzoic acid in the final product | Insufficient nitrating agent or reaction time. | Ensure the correct molar ratio of nitric acid is used. Monitor the reaction progress by TLC to confirm the complete consumption of the starting material.[1] Recrystallization from boiling water can also help remove unchanged o-chlorobenzoic acid.[5] |
| Product discoloration | Presence of impurities or degradation. | Decolorize the alkaline solution of the product with activated carbon before the acid precipitation step.[1][3] Ensure the product is dried under appropriate conditions (e.g., vacuum oven at a specified temperature) to prevent thermal degradation.[1] |
Experimental Protocols
Protocol 1: Low-Temperature Nitration
This protocol focuses on minimizing byproduct formation by maintaining a low reaction temperature.
-
Preparation of the Reaction Mixture: In a suitable reactor, mix 32 grams of pure o-chlorobenzoic acid with 160 grams of 100% sulfuric acid.[5]
-
Cooling: Cool the mixture to below 0°C using an ice-salt bath.[5]
-
Nitration: Prepare a nitrating mixture of 16 grams of 80% nitric acid and 40 grams of 100% sulfuric acid.[5] Add this mixture dropwise to the o-chlorobenzoic acid solution over approximately 1 hour, ensuring the temperature remains below 0°C.[5]
-
Reaction Completion: After the addition is complete, allow the mixture to stand at room temperature for 10 to 12 hours.[5]
-
Workup: Slowly heat the mixture to 60°C and then pour it onto 400 grams of ice.[5]
-
Isolation and Purification: Filter the precipitated this compound. For higher purity, recrystallize the product twice from 1 liter of boiling water.[5]
Protocol 2: Controlled Temperature Nitration with Purification
This protocol uses a slightly higher reaction temperature followed by a purification process.
-
Nitration: In a nitration reactor, mix concentrated sulfuric acid and o-chlorobenzoic acid in a weight ratio of 3.5:1.[1] While maintaining the temperature at 30°C, add the required amount of nitric acid. After the addition, continue the reaction for at least 2 hours.[1]
-
Precipitation: Transfer the reaction mixture to a water precipitation reactor to crystallize the crude product containing both this compound and 2-chloro-3-nitrobenzoic acid.[1]
-
Alkaline Dissolution: Transfer the crude product to a separate reactor and add water (3.5 times the weight of the crude product). Heat the mixture to 60°C and gradually add a liquid alkali (e.g., NaOH solution) until the pH reaches 7.5. This dissolves the acids as their sodium salts.[1]
-
Decolorization: Add activated carbon to the solution for decolorization and then filter.[1]
-
Acid Precipitation: Transfer the filtrate to another reactor and gradually add a 50% nitric acid solution until the pH reaches 2. Heat the mixture to boiling for at least 1 hour and then allow it to cool naturally to 38°C to precipitate the this compound.[1]
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Drying: After centrifugation and washing with water, dry the final product in a vacuum dryer.[1]
Data Presentation
| Parameter | Protocol 1 (Low-Temperature) | Protocol 2 (Controlled Temperature with Purification) |
| Starting Material | o-Chlorobenzoic acid | o-Chlorobenzoic acid |
| Key Reagents | 100% H₂SO₄, 80% HNO₃ | Concentrated H₂SO₄, HNO₃ |
| H₂SO₄:o-chlorobenzoic acid ratio (w/w) | 5:1 | 3.5:1 to 4.5:1[3][4] |
| Reaction Temperature | Below 0°C[5] | 30-40°C[1][3][4] |
| Reported Yield | Approx. 92%[5] | Above 85%[3] |
| Reported Purity | High purity after recrystallization | Chromatographic purity not less than 99.5%[3] |
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. CN102329237A - Production process of this compound - Google Patents [patents.google.com]
- 4. Production process of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. prepchem.com [prepchem.com]
- 6. US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents [patents.google.com]
Overcoming low yields in the amination of 2-Chloro-5-nitrobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yields during the amination of 2-chloro-5-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the amination of this compound?
A1: Low yields are frequently attributed to several factors:
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Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting material.[1]
-
Suboptimal Reagents or Catalysts: The quality and concentration of reagents, such as the amine source (e.g., aqueous ammonia) and the integrity of any catalyst used, are critical.[1]
-
Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.[1]
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Inefficient Purification: Significant product loss can occur during the workup and purification steps.[1]
Q2: What are the typical side products I should be aware of?
A2: A common side product is the isomeric impurity, 2-chloro-3-nitrobenzoic acid. This is often present in the starting material if the temperature was not carefully controlled during the nitration of 2-chlorobenzoic acid.[1] Controlling the nitration temperature to below 10°C (ideally 0-5°C) can minimize the formation of this undesired isomer.[1]
Q3: What are the main catalytic systems used for this amination?
A3: The primary catalytic systems include copper-catalyzed (Ullmann-type) and palladium-catalyzed (Buchwald-Hartwig) reactions.[2] Copper catalysts are more economical, while palladium catalysts often offer a broader substrate scope and milder reaction conditions.[2][3] Catalyst-free methods, particularly under microwave irradiation, have also proven to be highly effective.[4]
Q4: How can I improve the yield of my reaction?
A4: To improve the yield, consider the following:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress until the starting material is fully consumed.[1]
-
Optimize Reaction Conditions: Adjusting the temperature and reaction time can significantly impact the yield. For instance, copper-catalyzed reactions may require heating up to 90°C under pressure, while microwave-assisted synthesis can be effective at 80-120°C.[1]
-
Reagent Quality: Ensure the use of high-purity, anhydrous solvents if the reaction is sensitive to moisture. Verify the concentration of your amine source.[1]
-
Purification Technique: Optimize the pH during product precipitation. For 2-amino-5-nitrobenzoic acid, careful acidification is key to maximizing recovery.[1] When recrystallizing, use a minimal amount of hot solvent, with ethanol (B145695) being a common choice.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiment.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Increase reaction time and/or temperature. Monitor the reaction to completion using TLC.[1] |
| Degraded Reagents/Catalyst | Use fresh, high-purity reagents and solvents. If using a catalyst, ensure it has not degraded. For example, copper(I) oxide can oxidize over time.[1] |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants and catalyst. |
| Moisture Contamination | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially for palladium-catalyzed reactions. |
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
| Possible Cause | Troubleshooting Step |
| Isomeric Impurity in Starting Material | Purify the this compound before use. When synthesizing the starting material, maintain a low temperature (0-5°C) during nitration to minimize the formation of the 2-chloro-3-nitro isomer.[1] |
| Side Reactions | Optimize reaction conditions (temperature, time, catalyst loading) to favor the desired product. Lowering the temperature may increase selectivity. |
| Product Degradation | Avoid excessively high temperatures or prolonged reaction times, which can lead to product decomposition. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Amination Reactions
| Parameter | Copper-Catalyzed (Ullmann-type) | Palladium-Catalyzed (Buchwald-Hartwig) | Key Observations |
| Typical Catalyst Loading | 1-10 mol% | 0.5-5 mol% | Palladium catalysts are generally effective at lower loadings.[2] |
| Reaction Temperature | 80-140 °C | Room Temperature - 110 °C | Palladium systems often allow for lower reaction temperatures.[2] |
| Reaction Time | 12-48 hours | 2-24 hours | Buchwald-Hartwig reactions are typically faster.[2] |
| Substrate Scope | Prefers aryl iodides and bromides. | Broad scope including aryl chlorides, bromides, iodides, and triflates.[2] | Palladium catalysis offers greater flexibility.[2] |
| Base | Strong bases (e.g., K₃PO₄, Cs₂CO₃) are usually required. | A variety of bases can be used (e.g., NaOtBu, carbonates).[2] | Palladium catalysis provides more options for base selection.[2] |
| Cost | Copper is significantly less expensive than palladium. | Palladium is a precious metal, making the catalyst a major cost factor.[2][3] | Copper catalysis is more economical for large-scale synthesis.[2][3] |
Table 2: Yields for Catalyst-Free Microwave-Assisted Amination of this compound
| Amine | Temperature (°C) | Time (min) | Yield (%) |
| Aniline | 120 | 15 | >99 |
| 4-Methylaniline | 120 | 15 | >99 |
| 4-Methoxyaniline | 120 | 20 | >99 |
| Benzylamine | 120 | 5 | >99 |
| Cyclohexylamine | 120 | 5 | >99 |
| Data extracted from a study on catalyst-free microwave-assisted amination, which reported yields of over 99% for a variety of amines under the specified conditions.[4] |
Experimental Protocols
Protocol 1: Catalyst-Free Microwave-Assisted Amination
This protocol is adapted from a method for the synthesis of N-substituted 5-nitroanthranilic acid derivatives.[4]
Materials:
-
This compound
-
Amine (e.g., aqueous ammonia (B1221849) or other primary/secondary amine)
-
Microwave reactor
-
Microwave reaction vessel with a magnetic stirring bar
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol (for recrystallization, if necessary)
Procedure:
-
Setup: In a microwave reaction vessel, add 2.02 g (10 mmol) of this compound and the desired amine.
-
Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture (typically 80-150 W) for 5-30 minutes at a temperature between 80-120°C. Monitor the reaction progress by TLC.[1]
-
Workup: After the reaction mixture has cooled to room temperature, dilute it with water.
-
Isolation: Acidify the solution with 1 M HCl to a pH of approximately 3-4 to precipitate the product.[1] Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water and dry it under a vacuum. If further purification is needed, recrystallize the product from ethanol.[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This is a general protocol that may require optimization for the specific substrate.
Materials:
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
This compound
-
Amine source (e.g., aqueous ammonia or an ammonia equivalent)
-
Anhydrous solvent (e.g., toluene (B28343) or dioxane)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium catalyst and phosphine ligand to an oven-dried reaction flask.
-
Addition of Reagents: To the same flask, add the base, this compound, and the amine.
-
Solvent Addition: Add the anhydrous solvent to the flask.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110°C) under an inert atmosphere with stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC/MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Synthetic pathways for amination.
References
Preventing decomposition of 2-Chloro-5-nitrobenzoic acid during heating
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-nitrobenzoic acid, focusing on preventing its decomposition during heating.
Frequently Asked Questions (FAQs)
Q1: What are the signs of this compound decomposition?
A1: Decomposition of this compound can be indicated by a color change, often to a yellowish or brownish hue. The release of noxious gases, such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas, is a clear sign of thermal degradation.[1] For confirmation, analytical techniques like High-Performance Liquid Chromatography (HPLC) can be employed to identify degradation products and quantify the remaining pure compound.[2]
Q2: At what temperature does this compound decompose?
A2: The exact decomposition temperature of this compound is not consistently defined and can be influenced by the heating rate and purity of the sample. There is a notable discrepancy in its reported melting point, with values ranging from 162-168°C to 227-229°C.[3][4][5][6] This variation suggests that decomposition may occur around the melting point. Some studies on nitrobenzoic acid isomers indicate that significant thermal events occur at elevated temperatures, with decomposition being a concern above 165°C.[7][8]
Q3: What are the primary decomposition pathways?
A3: The thermal decomposition of this compound is believed to proceed through two primary pathways:
-
Decarboxylation: The loss of a carboxyl group (-COOH) to release carbon dioxide (CO₂). This is a common decomposition route for benzoic acids, particularly when heated.[9][10]
-
Denitration: The cleavage of the nitro group (NO₂).[8]
These initial steps can lead to the formation of a complex mixture of byproducts.
Troubleshooting Guide: Preventing Decomposition During Heating
This guide addresses common issues encountered when heating this compound and provides systematic solutions.
Issue 1: Compound darkens or discolors upon heating.
-
Possible Cause 1: Oxidative Decomposition. The presence of oxygen at elevated temperatures can promote decomposition.
-
Troubleshooting Step: Conduct the heating process under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.
-
-
Possible Cause 2: Excessive Temperature. The heating temperature may be too high, exceeding the decomposition threshold of the compound.
-
Troubleshooting Step: Carefully control the reaction temperature, keeping it at the minimum required for the specific transformation. Utilize a calibrated thermometer and a controlled heating mantle or oil bath. For many reactions involving this compound, maintaining a specific, controlled temperature is crucial.[3][11][12]
-
-
Possible Cause 3: Presence of Impurities. Impurities from the synthesis or previous steps can catalyze decomposition.
-
Troubleshooting Step: Ensure the this compound is of high purity before use. Recrystallization can be an effective purification method.[12]
-
Issue 2: Low yield of the desired product due to decomposition.
-
Possible Cause 1: Prolonged reaction time at high temperature. Extended exposure to heat, even below the rapid decomposition temperature, can lead to gradual degradation.
-
Troubleshooting Step: Optimize the reaction time to be as short as possible. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or HPLC to determine the point of completion.
-
-
Possible Cause 2: Autocatalytic decomposition. Decomposition products, such as nitrogen oxides, can catalyze further decomposition of the starting material.
-
Troubleshooting Step: Consider the use of stabilizers that can scavenge reactive species like free radicals or nitrogen oxides. While specific stabilizers for this compound are not extensively documented, compounds like aromatic amines or fullerene derivatives have been shown to stabilize other nitro-aromatic compounds.[13] This approach would require experimental validation for your specific application.
-
Experimental Protocols
Protocol 1: Controlled Heating for Synthesis
This protocol provides a general guideline for heating this compound while minimizing decomposition, based on common laboratory practices for thermally sensitive compounds.
-
Inert Atmosphere: Assemble the reaction apparatus and purge the system with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Temperature Control: Place the reaction vessel in a heating bath (e.g., silicone oil) with a magnetic stirrer and a calibrated contact thermometer to ensure precise temperature control.
-
Gradual Heating: Increase the temperature of the bath gradually to the desired reaction temperature. Avoid rapid heating, which can cause localized overheating.
-
Reaction Monitoring: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, HPLC, or GC) to avoid unnecessarily prolonged heating.
-
Controlled Cooling: Once the reaction is complete, allow the mixture to cool to room temperature under the inert atmosphere before workup.
Data Presentation
Table 1: Reported Melting Points of this compound
| Melting Point (°C) | Source Citation |
| 162 - 168 | [3][5] |
| 165 - 168 | [6] |
| 215 - 217 | [14] |
| 227 - 229 | [4] |
The significant variation in reported melting points may be indicative of decomposition occurring at or near the melting temperature, and can be influenced by sample purity and analytical method.
Table 2: Hazardous Decomposition Products
| Decomposition Product | Chemical Formula |
| Nitrogen Oxides | NOx |
| Carbon Monoxide | CO |
| Carbon Dioxide | CO₂ |
| Hydrogen Chloride Gas | HCl |
Source:[1]
Visualizations
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. Production process of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-クロロ-5-ニトロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. scielo.br [scielo.br]
- 8. benchchem.com [benchchem.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. Page loading... [guidechem.com]
- 12. prepchem.com [prepchem.com]
- 13. A green stabilizer for Nitrate ester-based propellants: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdhfinechemical.com [cdhfinechemical.com]
Troubleshooting peak tailing in HPLC analysis of 2-Chloro-5-nitrobenzoic acid
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide focuses on resolving peak tailing issues encountered during the analysis of 2-Chloro-5-nitrobenzoic acid, providing targeted FAQs and troubleshooting protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it quantitatively measured?
A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a drawn-out or sloping tail on the trailing edge.[1] In an ideal separation, peaks should be symmetrical with a Gaussian shape.[2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[1] Peak tailing is measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 often indicates significant tailing, though a factor up to 1.5 may be acceptable for some assays.[3]
Q2: What makes this compound prone to peak tailing in reverse-phase HPLC?
A2: this compound is a weak acid with a pKa of approximately 2.8.[4] Its susceptibility to peak tailing in reverse-phase HPLC primarily stems from two factors:
-
Secondary Silanol (B1196071) Interactions : The primary cause of peak tailing is often the interaction between the analyte and residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns).[2][5] At mobile phase pH values above 3, these silanol groups become ionized (Si-O⁻) and can interact strongly with polar functional groups on the analyte, creating a secondary, undesirable retention mechanism that leads to tailing.[3][6]
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Analyte Ionization State : If the mobile phase pH is close to the analyte's pKa, the compound will exist as a mixture of its ionized (deprotonated) and un-ionized (protonated) forms.[7] The simultaneous presence of both forms can lead to peak broadening and tailing because they have different retention characteristics.[7][8]
Q3: How does the mobile phase pH impact the peak shape of this compound?
A3: Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound.[7][9] To achieve a symmetrical peak, the goal is to ensure the analyte is in a single, un-ionized form. For an acidic compound, this is achieved by using a mobile phase pH that is at least 1.5 to 2 units below its pKa.[10] For this compound (pKa ≈ 2.8), the mobile phase pH should be buffered at or below pH 3.0, ideally around pH 2.5, to suppress the ionization of its carboxylic acid group and minimize interactions with silanols.[1][11]
Q4: Which type of HPLC column is best suited to prevent peak tailing for this analysis?
A4: Column selection is crucial for minimizing peak tailing.[12]
-
High-Purity, End-Capped Columns : Modern columns made from high-purity Type B silica (B1680970) with reduced metal content and fewer accessible silanol groups are recommended.[12] "End-capped" columns, where residual silanols are chemically deactivated with reagents like trimethylchlorosilane, are highly effective at reducing secondary interactions.[3][13]
-
Alternative Stationary Phases : For particularly challenging separations, columns with alternative stationary phases can be used. These include polymer-based columns or hybrid silica-organic columns, which offer better pH stability and reduced silanol activity.[12]
Q5: Can the sample solvent or injection volume contribute to peak tailing?
A5: Yes, both can significantly affect peak shape. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher organic content) than the mobile phase, it can cause peak distortion and broadening.[1] It is always best to dissolve the sample in the mobile phase itself. If a stronger solvent is required for solubility, the injection volume should be kept as small as possible to mitigate these effects.[1] Furthermore, injecting too much sample can overload the column, leading to peak tailing. If all peaks in the chromatogram are tailing, consider diluting the sample or reducing the injection volume.[2]
Q6: What are extra-column effects and how can they be minimized?
A6: Extra-column effects refer to sources of band broadening and peak tailing that occur outside of the HPLC column itself.[6] These are often caused by excessive dead volume in the system, such as from using tubing with a wide internal diameter (e.g., >0.005 inches), poor connections between tubing and column, or a large detector cell volume.[6][11] These issues are typically more pronounced for early-eluting peaks.[14] To minimize them, use narrow-bore tubing and ensure all fittings are properly connected to avoid gaps.[6]
Data Presentation
Table 1: Effect of Mobile Phase pH on Tailing Factor for this compound
| Mobile Phase pH | Analyte State | Expected Tailing Factor (Tf) | Peak Shape |
| 4.5 | Partially Ionized | > 1.8 | Severe Tailing |
| 3.5 | Partially Ionized | 1.5 - 1.8 | Moderate Tailing |
| 2.5 | Fully Protonated (Un-ionized) | 1.0 - 1.2 | Symmetrical (Optimal) |
Note: Data are representative and illustrate the expected trend. Actual values may vary based on specific column and system conditions.
Table 2: Comparison of Column Technologies for Analyzing Acidic Compounds
| Column Type | Description | Suitability for Acidic Compounds |
| Traditional Type A Silica C18 | Older technology with higher silanol activity and metal content. | Prone to causing significant peak tailing. |
| High-Purity Type B Silica C18 | Modern standard with lower silanol activity. | Good performance, but may still require pH control. |
| End-Capped Type B Silica C18 | Residual silanols are chemically deactivated. | Excellent for reducing tailing from secondary interactions.[13] |
| Polymer-Based or Hybrid Columns | Stationary phase is based on an organic polymer or a silica-organic hybrid. | Very stable at low pH and inherently low silanol activity.[12][15] |
Visualized Troubleshooting and Mechanisms
The following diagrams illustrate the logical workflow for troubleshooting peak tailing and the underlying chemical interactions responsible for the issue.
Caption: A logical workflow for systematically troubleshooting peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. nbinno.com [nbinno.com]
- 5. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 6. chromtech.com [chromtech.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. acdlabs.com [acdlabs.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. uhplcs.com [uhplcs.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Recommended column for really acid mobile phases - Chromatography Forum [chromforum.org]
Improving the regioselectivity of nitration to favor 2-Chloro-5-nitrobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the regioselectivity of the nitration of 2-chlorobenzoic acid, favoring the formation of 2-chloro-5-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main products formed during the nitration of 2-chlorobenzoic acid?
The nitration of 2-chlorobenzoic acid with a mixture of concentrated nitric and sulfuric acids typically yields a mixture of two primary positional isomers: the desired this compound and the undesired 2-chloro-3-nitrobenzoic acid.[1][2] The formation of other isomers, such as 2-chloro-4-nitrobenzoic acid and 2-chloro-6-nitrobenzoic acid, can also occur but generally in smaller quantities.[3]
Q2: What factors influence the regioselectivity of the nitration reaction?
The regioselectivity is primarily governed by the directing effects of the substituents on the benzene (B151609) ring. The chloro group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This conflicting guidance leads to the formation of multiple isomers. Key experimental parameters that can be adjusted to influence the isomer ratio include reaction temperature and the composition of the nitrating mixture.
Q3: How can I increase the yield of the desired this compound?
Optimizing reaction conditions is crucial for favoring the formation of the 5-nitro isomer. Lowering the reaction temperature is a common strategy to improve selectivity in electrophilic aromatic substitutions. Furthermore, maintaining a high concentration of sulfuric acid throughout the reaction is reported to be beneficial. After the reaction, efficient purification methods, such as alkaline dissolution followed by controlled acid precipitation, can be employed to isolate the desired isomer with high purity.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low overall yield of nitrated products | - Incomplete reaction. - Loss of product during workup. | - Increase the reaction time or slightly elevate the temperature, monitoring for changes in isomer ratio. - Ensure complete precipitation of the product during the quenching step by using a sufficient amount of ice-water. - When washing the crude product, use ice-cold water to minimize solubility losses. |
| High proportion of the undesired 2-chloro-3-nitrobenzoic acid isomer | - Suboptimal reaction temperature. - Incorrect mixed acid composition. | - Maintain a consistently low reaction temperature. Temperatures below 0°C have been reported to be effective.[3] Alternatively, a controlled temperature range of 30-40°C with specific reactant ratios has been patented to achieve a high ratio of the 5-nitro isomer. - Adjust the weight ratio of concentrated sulfuric acid to 2-chlorobenzoic acid to be in the range of 3.5:1 to 4.5:1.[1] |
| Formation of dinitro- or other poly-nitrated byproducts | - Reaction temperature is too high. - Excess of nitrating agent. - Prolonged reaction time. | - Strictly control the reaction temperature, ensuring it does not exceed the target range. - Use a stoichiometric or only a slight excess of nitric acid. - Monitor the reaction progress using a suitable technique (e.g., TLC or HPLC) and quench the reaction once the starting material is consumed. |
| Difficulty in separating the this compound from its isomers | - Similar physical properties of the isomers. - Inefficient purification method. | - Employ fractional crystallization, taking advantage of the slight differences in solubility of the isomers in various solvents. - Utilize the alkaline dissolution and controlled acid precipitation method. The different pKa values of the isomers can allow for selective precipitation at a specific pH.[1] |
Data Presentation
The following table summarizes the effect of different reaction conditions on the approximate isomer ratio of this compound to 2-chloro-3-nitrobenzoic acid, based on available literature.
| Reaction Temperature (°C) | H₂SO₄ : 2-Chlorobenzoic Acid (w/w) | Approximate Isomer Ratio (5-nitro : 3-nitro) | Reference |
| 30 - 40 | 3.5:1 - 4.5:1 | ~ 95 : 5 | Patent CN102329237A |
| < 0 | 5:1 | Not explicitly quantified, but stated to reduce undesired by-products. | PrepChem.com |
Experimental Protocols
Protocol for Maximizing this compound
This protocol is based on a patented method aiming for high regioselectivity towards the 5-nitro isomer.[1]
Materials:
-
2-chlorobenzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (65-70%)
-
Ice
-
Deionized water
-
Sodium hydroxide (B78521) solution (e.g., 30%)
-
Activated carbon
Procedure:
-
Nitration:
-
In a suitable reactor, add concentrated sulfuric acid and 2-chlorobenzoic acid in a weight ratio of 3.5:1.
-
Cool the mixture to below 10°C with stirring.
-
Slowly add the required amount of concentrated nitric acid dropwise, maintaining the temperature between 30°C and 40°C.
-
After the addition is complete, maintain the reaction mixture at this temperature for at least 2 hours, monitoring the reaction progress by TLC until the 2-chlorobenzoic acid is consumed.
-
Carefully pour the reaction mixture into a vessel containing ice and water to precipitate the crude product.
-
Filter the crude product and wash with cold water.
-
-
Purification (Alkaline Dissolution and Acid Precipitation):
-
Transfer the crude product to a beaker and add water (approximately 3.5 times the weight of the crude product).
-
Heat the mixture to 60°C with stirring.
-
Slowly add sodium hydroxide solution until the pH of the solution reaches 7.5. This will dissolve the nitrobenzoic acid isomers as their sodium salts.
-
Add a small amount of activated carbon for decolorization and stir for a short period.
-
Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Transfer the filtrate to a clean beaker and, while stirring, slowly add a 50% nitric acid solution until the pH reaches 2.
-
Heat the acidified solution to boiling and maintain for at least 1 hour.
-
Allow the solution to cool slowly to approximately 38°C. The this compound will precipitate.
-
Filter the purified product, wash with cold water, and dry under vacuum.
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Factors Influencing Regioselectivity
Caption: Key factors influencing the regioselectivity of the nitration of 2-chlorobenzoic acid.
References
Removal of residual starting material from 2-Chloro-5-nitrobenzoic acid product
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-nitrobenzoic acid. The focus is on the effective removal of residual starting materials and common impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound, and what are the primary impurities?
The most common synthetic route to this compound involves the nitration of o-chlorobenzoic acid.[1][2] During this process, the formation of an undesired isomer, 2-chloro-3-nitrobenzoic acid, is a significant side reaction, making it the primary impurity.[1] Unreacted o-chlorobenzoic acid can also be present in the crude product.
Q2: What are the recommended methods for purifying crude this compound?
The most common and effective purification methods are recrystallization and a process involving alkaline dissolution followed by acid precipitation.[1][2][3] Recrystallization from boiling water is a frequently cited method.[3]
Q3: What analytical techniques are suitable for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of this compound and quantifying impurities.[4] Other techniques such as Gas Chromatography (GC) may also be applicable.
Q4: What are the general solubility properties of this compound and its related impurities?
This compound is soluble in organic solvents like methanol (B129727), ethanol, and acetone, and it is also soluble in hot water.[5][6] The starting material, o-chlorobenzoic acid, is poorly soluble in water but soluble in acetone, ethanol, ether, and methanol.[7][8] The isomeric impurity, 2-chloro-3-nitrobenzoic acid, is sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water, while being soluble in methanol and N,N-Dimethylformamide.[9]
Data Presentation: Solubility and Physical Properties
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | 201.56 | 162 - 168 | Soluble in methanol, ethanol, acetone, and hot water.[4][5][6] |
| o-Chlorobenzoic acid (Starting Material) | 156.57 | ~142 | Poorly soluble in water; soluble in acetone, ethanol, ether, and methanol.[7][8] |
| 2-Chloro-3-nitrobenzoic acid (Isomeric Impurity) | 201.56 | 183 - 187 | Practically insoluble in water; soluble in methanol and N,N-Dimethylformamide; sparingly soluble in glacial acetic acid.[9][10] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Water
This protocol describes a standard procedure for the purification of crude this compound containing residual o-chlorobenzoic acid.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of deionized water to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more water in small portions if necessary to achieve complete dissolution at the boiling point.
-
Once a clear solution is obtained, remove the flask from the heat source.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize crystal yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the crystals in a vacuum oven at an appropriate temperature (e.g., 60-80°C) until a constant weight is achieved.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a starting point for developing an HPLC method for the purity assessment of this compound.
Instrumentation and Conditions:
-
HPLC System: A system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Newcrom R1 reverse-phase column or equivalent.[11]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% phosphoric acid).[11] For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.[11]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent (e.g., a mixture of acetonitrile and water). Prepare a series of working standards by dilution.
-
Sample Preparation: Dissolve a known amount of the purified this compound sample in the mobile phase to a concentration within the calibration range of the working standards.
-
Analysis: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved. Inject a blank (mobile phase), followed by the standard solutions and then the sample solutions.
-
Data Processing: Integrate the peak corresponding to this compound and any impurity peaks. Calculate the purity of the sample using the area percent method or by constructing a calibration curve from the standard solutions.
Troubleshooting Guide
Issue 1: The crude product does not fully dissolve in the hot recrystallization solvent.
-
Possible Cause: Insufficient solvent was used.
-
Solution: Add small increments of the hot solvent until the solid completely dissolves. Be cautious not to add a large excess, as this will reduce the recovery yield.
-
Possible Cause: The crude product contains a significant amount of insoluble impurities.
-
Solution: Perform a hot filtration. After dissolving the this compound in the minimum amount of hot solvent, filter the hot solution to remove the insoluble impurities. Then, allow the filtrate to cool and crystallize.
Issue 2: No crystals form upon cooling the recrystallization solution.
-
Possible Cause: Too much solvent was used, and the solution is not supersaturated upon cooling.
-
Solution: Reheat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.
-
Possible Cause: The solution is supersaturated, but crystallization has not been initiated.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. Alternatively, add a seed crystal of pure this compound.
Issue 3: The product "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooled too rapidly.
-
Solution: Reheat the solution to dissolve the oil. Allow the solution to cool more slowly. If the problem persists, consider using a lower-boiling point solvent or a solvent mixture.
Issue 4: The purity of the recrystallized product is still low, with significant starting material remaining.
-
Possible Cause: The chosen recrystallization solvent does not provide a sufficient difference in solubility between the product and the starting material at high and low temperatures.
-
Solution: A different recrystallization solvent or a solvent mixture may be required. Alternatively, a second recrystallization may be necessary. For removing the isomeric impurity, the alkaline dissolution and acid precipitation method may be more effective.[1][2]
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. Production process of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. prepchem.com [prepchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. sdichem.com [sdichem.com]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [wap.guidechem.com]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
- 10. 2-Chloro-3-nitrobenzoic acid | 3970-35-2 [chemicalbook.com]
- 11. Separation of Benzoic acid, 2-chloro-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Analysis of Reactivity: 2-Chloro-5-nitrobenzoic Acid vs. 2-Fluoro-5-nitrobenzoic Acid in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides an objective comparison of the reactivity of 2-Chloro-5-nitrobenzoic acid and 2-Fluoro-5-nitrobenzoic acid, with a focus on their application in nucleophilic aromatic substitution (SNAr) reactions.
In the realm of nucleophilic aromatic substitution, the nature of the leaving group on the aromatic ring is a key determinant of reaction rate and overall yield. It is a well-established principle of physical organic chemistry that in SNAr reactions, fluoride (B91410) is a significantly better leaving group than chloride.[1] This is in direct contrast to the trend observed in aliphatic nucleophilic substitution (SN1 and SN2) reactions. Consequently, 2-Fluoro-5-nitrobenzoic acid is anticipated to exhibit considerably higher reactivity towards nucleophiles compared to its chloro-analogue.[1]
Data Presentation: A Comparative Overview
The following table summarizes the key properties of the two compounds and their expected relative reactivity in SNAr reactions.
| Property | This compound | 2-Fluoro-5-nitrobenzoic acid |
| CAS Number | 2516-96-3[2] | 7304-32-7[3] |
| Molecular Formula | C₇H₄ClNO₄[2][4] | C₇H₄FNO₄ |
| Molecular Weight | 201.56 g/mol [2] | 185.11 g/mol |
| Appearance | Powder[2] | Not specified |
| Melting Point | 165-168 °C[2] | Not specified |
| Relative Reactivity in SNAr | Lower | Higher |
| Underlying Principle | The C-Cl bond is less polarized, and chlorine is less electronegative than fluorine, leading to less stabilization of the Meisenheimer complex. | The highly electronegative fluorine atom exerts a powerful inductive effect, stabilizing the negatively charged Meisenheimer complex and lowering the activation energy of the rate-determining step.[1] |
Experimental Protocols
To empirically determine the relative reactivity of this compound and 2-Fluoro-5-nitrobenzoic acid, a competitive experiment or parallel reactions can be conducted. The following is a generalized protocol for such a study.
Objective: To compare the rate of nucleophilic aromatic substitution of this compound and 2-Fluoro-5-nitrobenzoic acid with a common nucleophile, such as piperidine.
Materials:
-
This compound
-
2-Fluoro-5-nitrobenzoic acid
-
Piperidine
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))[5][6]
-
Base (e.g., K₂CO₃ or Et₃N)[5]
-
Internal standard (e.g., undecane) for chromatographic analysis
-
Reaction vessels (e.g., sealed vials or round-bottom flasks)
-
Heating and stirring apparatus
-
Analytical instrumentation (e.g., GC-MS or HPLC)
Procedure:
-
Reaction Setup: In two separate, identical reaction vessels, dissolve equimolar amounts of this compound and 2-Fluoro-5-nitrobenzoic acid in the chosen anhydrous polar aprotic solvent.
-
Addition of Reagents: To each vessel, add an equimolar amount of the base and the internal standard.
-
Initiation of Reaction: At time zero, add an equimolar amount of the nucleophile (piperidine) to each reaction vessel simultaneously.
-
Reaction Monitoring: Maintain the reactions at a constant temperature (e.g., 80 °C) with vigorous stirring.[5] At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching and Workup: Immediately quench the reaction in the aliquot by adding it to a vial containing dilute acid. Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analysis: Analyze the organic extracts by GC-MS or HPLC to determine the concentration of the remaining starting material and the formed product relative to the internal standard.
-
Data Analysis: Plot the concentration of the starting material versus time for each reaction. The rate of reaction can be determined from the slope of these plots. The faster disappearance of the starting material will indicate higher reactivity.
Visualizing the Reaction and Workflow
The following diagrams illustrate the mechanism of nucleophilic aromatic substitution and a generalized workflow for the comparative experimental protocol.
Caption: Generalized mechanism of a two-step Nucleophilic Aromatic Substitution (SNAr) reaction.
Caption: A generalized workflow for the comparative reactivity study of aryl halides in an SNAr reaction.
References
A Comparative Analysis of Ullmann Condensation and Buchwald-Hartwig Amination for the Synthesis of N-Aryl-5-nitroanthranilic Acids
For researchers, scientists, and drug development professionals, the efficient synthesis of N-aryl anthranilic acid derivatives is a cornerstone of medicinal chemistry and materials science. This guide provides a detailed, data-driven comparison of two prominent C-N cross-coupling methodologies—the classical copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig amination—as applied to the challenging substrate, 2-chloro-5-nitrobenzoic acid.
The arylation of this compound presents a unique set of challenges and opportunities. The presence of both a deactivating carboxylate group and a strongly electron-withdrawing nitro group significantly influences the reactivity of the aryl chloride. This guide will objectively compare the performance of the Ullmann and Buchwald-Hartwig reactions for this transformation, providing detailed experimental protocols, quantitative data, and mechanistic insights to inform methodological selection.
At a Glance: Key Performance Metrics
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst System | Copper (e.g., Cu/Cu₂O, CuI) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Typical Ligands | Often ligand-free or simple ligands (e.g., amino acids) | Bulky, electron-rich phosphines (e.g., XPhos) |
| Reaction Temperature | Generally high (e.g., 130°C) | Milder (e.g., 100°C) |
| Base | Inorganic bases (e.g., K₃PO₄, K₂CO₃) | Strong, non-nucleophilic bases (e.g., KOt-Bu) |
| Solvent | High-boiling polar solvents (e.g., diethylene glycol) | Aprotic solvents (e.g., toluene, dioxane) |
| Substrate Scope | Favors electron-deficient aryl halides | Broad scope, including electron-deficient systems |
| Cost | Lower (abundant copper catalyst) | Higher (precious palladium and specialized ligands) |
| Reported Yield | Up to 99% for analogous 2-chlorobenzoic acids[1][2] | High yields reported for similar systems |
Delving into the Mechanisms
The distinct catalytic cycles of the Ullmann and Buchwald-Hartwig reactions are fundamental to their differing reaction conditions and substrate compatibility.
The Ullmann Condensation: A Copper-Catalyzed Pathway
The Ullmann reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the amine to the Cu(I) catalyst, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the desired N-aryl product and regenerates the active Cu(I) catalyst.[3] The electron-withdrawing nitro group on this compound makes the aryl chloride more susceptible to oxidative addition, a key step in this cycle.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Cycle
The Buchwald-Hartwig amination follows a well-established Pd(0)/Pd(II) catalytic cycle.[4][5] The cycle begins with the oxidative addition of the aryl chloride to a Pd(0) complex, forming a Pd(II) intermediate. Subsequent coordination of the amine and deprotonation by a strong base leads to a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst. The use of bulky, electron-rich phosphine (B1218219) ligands is crucial for facilitating both the oxidative addition and reductive elimination steps, particularly with less reactive aryl chlorides.[6]
Experimental Protocols
The following are representative experimental protocols for the amination of this compound.
Ullmann Condensation Protocol (Adapted from analogous reactions)
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Copper powder (9 mol%)
-
Copper(I) oxide (Cu₂O) (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
Diethylene glycol (solvent)
Procedure:
-
To a reaction vessel, add this compound, aniline, copper powder, copper(I) oxide, and potassium phosphate.[1]
-
Add diethylene glycol as the solvent.[1]
-
Heat the reaction mixture to 130°C and stir for 24 hours.[1]
-
After cooling to room temperature, dilute the mixture with water and acidify with aqueous HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield the N-aryl-5-nitroanthranilic acid.
Buchwald-Hartwig Amination Protocol (Representative)
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium tert-butoxide (KOt-Bu) (2.0 equiv)
-
Toluene (solvent)
Procedure:
-
In a glovebox, charge a reaction vessel with palladium(II) acetate, XPhos, and potassium tert-butoxide.
-
Add this compound and aniline.
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat the reaction mixture to 100°C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Discussion
The choice between the Ullmann condensation and the Buchwald-Hartwig amination for the N-arylation of this compound depends on several factors:
-
Cost and Scalability: The Ullmann condensation offers a significant cost advantage due to the high abundance and low cost of copper catalysts compared to palladium and specialized phosphine ligands.[3] This makes the Ullmann approach potentially more attractive for large-scale industrial synthesis.
-
Reaction Conditions: The Buchwald-Hartwig amination generally proceeds under milder conditions (lower temperatures) than the traditional Ullmann condensation.[3] Modern advancements in Ullmann chemistry have led to milder conditions, but high temperatures are often still required for challenging substrates.[7]
-
Functional Group Tolerance: Both methods have demonstrated good functional group tolerance. The Buchwald-Hartwig reaction, with its wide array of available ligands, can often be fine-tuned to accommodate sensitive functional groups. The electron-deficient nature of this compound is well-tolerated by both methodologies.
-
Catalyst and Ligand Sensitivity: The Buchwald-Hartwig reaction can be sensitive to the quality of the palladium catalyst and ligand, as well as to the presence of air and moisture. The Ullmann reaction is often more robust in this regard.
An Alternative Pathway: Catalyst-Free Amination
Interestingly, for the specific case of this compound, catalyst-free methods have been reported with high efficacy. One such method involves microwave-assisted reaction with various amines in the absence of a solvent, yielding the desired products in over 99% isolated yield within 5-30 minutes at 80-120°C.[8] Another approach utilizes superheated water as the reaction medium with potassium carbonate as the base, achieving good yields within 2-3 hours at 150-190°C. These catalyst-free approaches offer significant environmental and economic advantages and should be considered as viable alternatives to the traditional metal-catalyzed methods for this particular substrate.
Conclusion
Both the Ullmann condensation and the Buchwald-Hartwig amination are powerful tools for the N-arylation of this compound. The Ullmann reaction provides a cost-effective route, particularly for large-scale production, leveraging the reactivity of the electron-deficient aryl chloride. The Buchwald-Hartwig amination offers milder reaction conditions and a high degree of tunability through ligand selection. For this specific substrate, the existence of highly efficient catalyst-free methods presents a compelling green and economical alternative. The optimal choice will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, available equipment, and desired reaction conditions. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of N-aryl-5-nitroanthranilic acid derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalyst-free microwave-assisted amination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Chloro-5-nitrobenzoic Acid Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel enzyme inhibitors is a cornerstone of modern drug discovery. Among the vast scaffolds explored, derivatives of 2-chloro-5-nitrobenzoic acid have demonstrated significant potential in modulating the activity of key enzymes implicated in various pathological conditions. This guide provides a comprehensive comparison of the enzyme inhibitory profiles of select this compound derivatives, supported by experimental data and detailed methodologies, to aid researchers in their quest for next-generation therapeutics.
Quantitative Comparison of Enzyme Inhibitory Activity
The inhibitory potential of this compound derivatives against key metabolic enzymes, α-glucosidase and α-amylase, is summarized below. These enzymes are critical targets in the management of type 2 diabetes. Acarbose (B1664774), a clinically approved drug, is used as a standard for comparison.
| Compound ID | Derivative Name | Target Enzyme | IC50 (µM) | Relative Potency vs. Acarbose |
| 5o | 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-Glucosidase | ~9.87 | 4-fold more potent |
| α-Amylase | Not specified | ~6-fold more potent | ||
| Acarbose | Standard Drug | α-Glucosidase | 39.48 ± 0.80[1] | - |
| α-Amylase | Varies by study | - |
Note: The IC50 value for compound 5o against α-glucosidase is estimated based on its reported 4-fold greater potency compared to acarbose[1].
In addition to their anti-diabetic potential, certain this compound derivatives have been identified as promising antibacterial agents. A study on a methylethanolammonium salt of this compound (Compound 1) and a potassium coordination polymer (Compound 2) revealed significant antibacterial activity. Compound 1, in particular, exhibited a broad inhibitory profile against both Gram-positive and Gram-negative bacteria, with selective and potent inhibition against methicillin-resistant Staphylococcus aureus (MRSA) comparable to gentamicin[2][3][4]. While the precise enzymatic target of these antibacterial derivatives has not been fully elucidated in the reviewed literature, their efficacy highlights a promising avenue for the development of new antibiotics.
Experimental Protocols
The following are detailed methodologies for the key enzyme inhibition assays cited in this guide.
α-Glucosidase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compounds (this compound derivatives)
-
Acarbose (standard inhibitor)
-
96-well microplate reader
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO) and dilute to various concentrations with phosphate buffer. Prepare the α-glucosidase enzyme solution and the pNPG substrate solution in phosphate buffer.
-
Assay Reaction: In a 96-well plate, add a specific volume of the α-glucosidase enzyme solution to each well containing the test compound or the standard inhibitor at varying concentrations.
-
Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the pNPG substrate to all wells.
-
Measurement: The hydrolysis of pNPG by α-glucosidase releases p-nitrophenol, a yellow-colored product. Measure the absorbance of the wells at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition by comparing the rate of the reaction in the presence of the test compound to that of a control reaction without the inhibitor. The IC50 value is determined from a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
α-Amylase Inhibition Assay
This assay measures the ability of a compound to inhibit α-amylase, an enzyme that hydrolyzes starch into smaller sugars.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (substrate)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Tris-HCl buffer (pH 6.9)
-
Test compounds (this compound derivatives)
-
Acarbose (standard inhibitor)
-
Spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test compounds and acarbose. Prepare the α-amylase enzyme solution and the starch substrate solution in Tris-HCl buffer.
-
Assay Reaction: Mix the α-amylase enzyme solution with the test compound or standard inhibitor at various concentrations in test tubes.
-
Pre-incubation: Incubate the mixtures to allow for enzyme-inhibitor binding.
-
Reaction Initiation: Add the starch solution to each tube to start the reaction and incubate.
-
Reaction Termination: Stop the reaction by adding the DNSA reagent.
-
Color Development: Boil the tubes to allow for the color reaction to occur. The DNSA reacts with the reducing sugars produced from starch hydrolysis to form a colored product.
-
Measurement: After cooling, measure the absorbance of the solutions at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition by comparing the absorbance of the test samples to that of the control. The IC50 value is determined from a dose-response curve.
Visualizing Mechanisms and Workflows
To better understand the biological context and experimental procedures, the following diagrams illustrate the targeted signaling pathway and a general workflow for enzyme inhibition assays.
References
- 1. benchchem.com [benchchem.com]
- 2. From Structure to Function: this compound Derivatives as Potential Next-Generation Antibacterials [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. From Structure to Function: this compound Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Biological Activity of Compounds Derived from 2-Chloro-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Synthetic Compounds
This guide provides a comparative analysis of the biological activities of various compounds synthesized from the starting material, 2-chloro-5-nitrobenzoic acid. The following sections detail the performance of these derivatives in antibacterial and anticancer screenings, supported by experimental data and methodologies to aid in further research and development.
I. Antibacterial Activity of this compound Derivatives
Recent studies have focused on the synthesis of novel derivatives of this compound and their evaluation as potential next-generation antibacterial agents, particularly in the face of rising antimicrobial resistance.[1][2][3] A notable study presents the synthesis and antibacterial assessment of two new derivatives: a methylethanolammonium salt (compound 1) and a 2D coordination polymer (compound 2).[1][2][3]
Comparative Performance Data
The antibacterial efficacy of these compounds was evaluated against both Gram-positive and Gram-negative bacteria, with results benchmarked against standard antibiotics.[1]
| Compound | Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic | Inhibition Zone (mm) |
| Compound 1 | S. aureus ATCC | 27 | Gentamicin (B1671437) (Gn) | 28 |
| E. coli | 17 | Sulfamethoxazole/Trimethoprim (Sxt) | 17 | |
| Compound 2 | MRSA (patient isolates) | 14 - 16 | Gentamicin (Gn) | 16 |
Data sourced from MDPI[1]
Compound 1 demonstrated a broad inhibitory profile, showing significant activity against both Staphylococcus aureus and Escherichia coli.[1] Its performance was comparable to the standard antibiotics gentamicin and sulfamethoxazole/trimethoprim.[1] In contrast, compound 2 exhibited selective and potent inhibition against methicillin-resistant Staphylococcus aureus (MRSA), with activity on par with gentamicin.[1][2][3]
Experimental Protocols
Synthesis of Derivatives:
-
Compound 1 (Methylethanolammonium salt): The synthesis of this compound was achieved through the reaction of this compound with methylethanolamine.[1][2]
-
Compound 2 (2D Coordination Polymer): This polymer was synthesized by reacting equimolar amounts of compound 1 with potassium iodide in a 1:1 (v/v) mixture of ethanol (B145695) and water. The mixture was heated to 120°C, refluxed at 50°C for one hour, and then allowed to cool gradually, yielding colorless single crystals after approximately two months.[1]
Antibacterial Screening:
The antibacterial activity of the synthesized compounds was determined using the agar (B569324) well diffusion method. A standardized bacterial suspension was uniformly spread on Mueller-Hinton agar plates. Wells were then created in the agar, and a specific concentration of each compound was added. The plates were incubated, and the diameter of the inhibition zone around each well was measured to determine the extent of antibacterial activity.
Synthesis and Screening Workflow
References
A comparative study of different catalysts for reactions involving 2-Chloro-5-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
2-Chloro-5-nitrobenzoic acid is a valuable starting material and intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its reactivity is characterized by the presence of a carboxylic acid, a nitro group, and a chloro substituent on the aromatic ring, making it amenable to a variety of chemical transformations. This guide provides a comparative analysis of different catalytic systems for key reactions involving this compound, with a focus on C-N and C-C bond-forming reactions and the reduction of the nitro group. The performance of various catalysts is compared based on available experimental data, and detailed experimental protocols are provided.
Catalyst Performance Comparison
The choice of catalyst is critical for achieving high yields, selectivity, and efficiency in reactions with this compound. Below is a summary of catalyst performance in three key reaction types: amination, catalytic hydrogenation of the nitro group, and a qualitative comparison for Suzuki-Miyaura and Heck cross-coupling reactions.
Table 1: Amination of this compound
The amination of this compound to form N-substituted anthranilic acid derivatives is a crucial step in the synthesis of various biologically active molecules. Both catalyst-free and palladium-catalyzed methods have been explored.
| Catalyst System | Amine Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| None (Catalyst-Free) | Aniline | K₂CO₃ | Water | 150 | 2 | 88 | [2] |
| None (Catalyst-Free) | Benzylamine | K₂CO₃ | Water | 150 | 2 | 90 | [2] |
| None (Catalyst-Free) | n-Butylamine | K₂CO₃ | Water | 150 | 2 | 91 | [2] |
| Pd(OAc)₂ / X-Phos | Nitroanilines | KOt-Bu | Toluene | 100 | 0.17 (MW) | High | [3][4] |
Note: Data for Pd(OAc)₂ / X-Phos is based on reactions with similar substituted aryl chlorides, as direct comparative data for this compound was not available in the search results.
Table 2: Catalytic Hydrogenation of the Nitro Group in this compound
The reduction of the nitro group to an amine is a common transformation, yielding 2-amino-5-chlorobenzoic acid, a valuable intermediate. Various catalysts are effective for this hydrogenation.
| Catalyst | Hydrogen Source | Solvent | Temp. (°C) | Pressure | Time (h) | Yield (%) | Reference |
| 5% Pd/C | H₂ | Aqueous NaOH | 75-90 | 30-50 psig | 2.5 | High | [5] |
| Raney Nickel | H₂ | Ethanol | 20 | Atmospheric | Overnight | 96 | [4] |
| Iron (Fe) / Acetic Acid | - | Water | 95-100 | - | 4 | ~70 | [6] |
Table 3: Qualitative Comparison of Catalysts for Suzuki-Miyaura and Heck Reactions
While specific comparative data for this compound was limited in the search results, the following table provides a qualitative comparison of catalyst systems commonly used for these reactions with similar aryl chlorides.
| Reaction | Catalyst System | Ligand Type | Key Features & Performance |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ with Biaryl Phosphine Ligands (e.g., SPhos, XPhos) | Bulky, electron-rich phosphines | Generally provide high yields for a broad range of substrates, including challenging, sterically hindered, and electron-rich or -poor coupling partners.[7] |
| Suzuki-Miyaura | Pd-N-Heterocyclic Carbene (NHC) Complexes | N-Heterocyclic Carbenes | Show high catalytic activity and stability, often in aqueous media.[3][8] |
| Heck Reaction | Pd(OAc)₂ or PdCl₂ with Phosphine Ligands (e.g., PPh₃) | Triarylphosphines | Effective for the coupling of aryl halides with alkenes.[9] |
| Heck Reaction | Pd/BrettPhos | Bulky Phosphine | Promotes the alkenylation of nitroarenes. |
Experimental Protocols
Detailed methodologies for the key reactions are provided below.
Amination (Catalyst-Free)
This protocol is adapted from the metal catalyst-free amination of this compound in superheated water.[2]
-
Reaction Setup: In a sealed reaction vessel, combine this compound (3 mmol), the desired amine (e.g., aniline, 6 mmol), and potassium carbonate (1.5 mmol).
-
Solvent Addition: Add 2 mL of deionized water to the reaction mixture.
-
Reaction Conditions: Heat the sealed vessel to 150 °C and stir for 2 hours.
-
Work-up: After cooling to room temperature, acidify the reaction mixture with dilute HCl to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with water, and dry.
Catalytic Hydrogenation of the Nitro Group (using Pd/C)
This protocol is based on the hydrogenation of nitrobenzoic acids.[5]
-
Reaction Setup: In a pressure vessel (e.g., Parr hydrogenation apparatus), dissolve this compound in an aqueous solution of an alkali metal salt, adjusting the pH to approximately 5.7.
-
Catalyst Addition: Add 5% palladium on charcoal catalyst (approximately 0.1% by weight of the nitrobenzoic acid).
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize with hydrogen to 30-50 psig. Heat the mixture to 75-90 °C with vigorous stirring until hydrogen uptake ceases (approximately 2.5 hours).
-
Work-up: Cool the reaction mixture and carefully filter to remove the catalyst.
-
Isolation: Acidify the filtrate to precipitate the 2-amino-5-chlorobenzoic acid, which is then collected by filtration, washed with cold water, and dried.
General Procedure for Suzuki-Miyaura Coupling
This is a general protocol for a palladium-catalyzed Suzuki-Miyaura coupling reaction.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., dioxane).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC).
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
Visualizing Reaction Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a general experimental workflow and a catalytic cycle for cross-coupling reactions.
Caption: General experimental workflow for catalytic cross-coupling reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Palladium-Catalyzed Mizoroki-Heck Reaction of Nitroarenes and Styrene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 2-Chloro-5-nitrobenzoic Acid and Its Isomers: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of 2-Chloro-5-nitrobenzoic acid and its positional isomers. For professionals in research, chemical synthesis, and drug development, the ability to unambiguously distinguish between these closely related compounds is critical for quality control, reaction monitoring, and structural elucidation. The subtle differences in the positions of the chloro and nitro substituents on the benzoic acid ring give rise to unique spectral fingerprints in various analytical techniques.
This document presents a comparative analysis of Fourier-transform infrared (FT-IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy data. Detailed experimental protocols are provided to assist in reproducing these results, and all quantitative data is summarized in clear, comparative tables.
Spectroscopic Data Comparison
The electronic and steric effects of the chloro and nitro groups at different positions on the benzene (B151609) ring lead to distinct spectroscopic characteristics for each isomer. These differences are crucial for their identification.
Table 1: Comparative FT-IR Data (cm⁻¹) for Chloronitrobenzoic Acid Isomers
| Vibrational Mode | This compound | 2-Chloro-3-nitrobenzoic Acid | 2-Chloro-6-nitrobenzoic Acid | 4-Chloro-2-nitrobenzoic Acid | Key Characteristics |
| O-H Stretch (Carboxylic Acid) | ~3300-2500 (broad) | ~3200-2500 (broad) | ~3200-2500 (broad) | ~3100-2500 (broad) | A very broad band characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[1][2] |
| C=O Stretch (Carboxylic Acid) | ~1700 | ~1700 | ~1700 | ~1700 | An intense, sharp peak. Its exact position can be influenced by conjugation and hydrogen bonding.[1][3] |
| N-O Asymmetric Stretch | ~1530 | ~1530 | ~1530 | ~1525 | A strong absorption band, characteristic of the nitro group.[1] |
| N-O Symmetric Stretch | ~1350 | ~1350 | ~1350 | ~1345 | A strong absorption band, also characteristic of the nitro group.[1] |
| C=C Aromatic Stretch | ~1600-1450 | ~1600-1450 | ~1600-1450 | ~1600-1450 | A series of bands indicating the aromatic ring structure.[1] |
| C-Cl Stretch | ~800-600 | ~800-600 | ~800-600 | ~800-600 | Generally found in the lower frequency region of the spectrum. |
Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull) and the specific instrument used.[1]
Table 2: Comparative ¹H NMR Data (δ, ppm) for Chloronitrobenzoic Acid Isomers
| Isomer | Aromatic Protons (Chemical Shift, Multiplicity, Coupling Constant) | Carboxylic Acid Proton |
| This compound | δ 8.6 (d), 8.3 (dd), 7.7 (d) | ~11-13 (s, broad) |
| 3-Chloro-2-nitrobenzoic Acid | δ 7.9-7.7 (m) | ~11-13 (s, broad) |
| 4-Chloro-2-nitrobenzoic Acid | δ 8.0 (d), 7.8 (d), 7.7 (dd) | ~11-13 (s, broad) |
| 2-Chloro-6-nitrobenzoic Acid | δ 8.0 (d), 7.8 (t), 7.7 (d) | ~11-13 (s, broad) |
Note: Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃. The chemical shift of the carboxylic acid proton can vary and is often broad.
Table 3: Comparative UV-Vis Spectroscopic Data (λmax, nm) for Chloronitrobenzoic Acid Isomers
| Isomer | λmax 1 | λmax 2 | Solvent |
| This compound | ~230 | ~270 | Ethanol (B145695)/Methanol |
| Isomers (General Range) | ~220-240 | ~260-300 | Ethanol/Methanol |
Note: The absorption maxima (λmax) are influenced by the electronic transitions within the molecule. The position of the nitro and chloro groups affects the conjugation and, consequently, the absorption wavelengths.[1][4]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may need to be optimized for the available equipment.
1. FT-IR Spectroscopy
-
Objective: To identify the key functional groups and obtain a characteristic "fingerprint" spectrum for each isomer.
-
Methodology:
-
Sample Preparation: Solid samples are typically prepared as potassium bromide (KBr) pellets. A small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded. This is automatically subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and H₂O.[5]
-
Data Acquisition: The sample pellet is placed in the spectrometer's sample holder. The spectrum is recorded over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[5] Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the various functional groups (O-H, C=O, N-O, C-Cl).
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical environment of the protons and carbon atoms in the molecule, providing detailed structural information.
-
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[6] A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).[5]
-
Data Acquisition: The NMR tube is placed in the spectrometer.
-
Data Processing: The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform, followed by phase and baseline corrections.[6]
-
Data Analysis: The processed spectrum is analyzed to determine chemical shifts (ppm), signal integration (for ¹H), and splitting patterns (multiplicity), which are used to elucidate the molecular structure.[6]
-
3. UV-Vis Spectroscopy
-
Objective: To obtain information about the electronic transitions within the conjugated π-system of the isomers.
-
Methodology:
-
Sample Preparation: A stock solution of the isomer is prepared by accurately weighing a small amount of the compound and dissolving it in a UV-grade solvent, such as ethanol or methanol, in a volumetric flask.[1] This stock solution is then diluted to a concentration that provides an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).[1]
-
Baseline Correction: A quartz cuvette (1 cm path length) is filled with the pure solvent, and a baseline spectrum is recorded. This is used as the reference.[1]
-
Data Acquisition: The cuvette is rinsed and filled with the diluted sample solution. The UV-Vis spectrum is recorded over a wavelength range of approximately 200-400 nm.[1]
-
Data Analysis: The wavelength(s) of maximum absorbance (λmax) are identified from the spectrum.
-
Visualized Workflow
The following diagrams illustrate the logical workflow for the spectroscopic comparison and the relationship between the analytical methods and the isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Evaluating the Antibacterial Potential of 2-Chloro-5-nitrobenzoic Acid Derivatives: A Comparative Guide
The rise of antibiotic-resistant bacteria necessitates the urgent development of novel antimicrobial agents. This guide provides a comparative evaluation of the antibacterial potential of two new derivatives of 2-chloro-5-nitrobenzoic acid (2Cl5NBH): a methylethanolammonium salt (Compound 1) and a 2D coordination polymer (Compound 2). Their performance is compared against the parent compound and standard antibiotics, supported by experimental data on their efficacy against a panel of Gram-positive and Gram-negative bacteria.
Comparative Analysis of Antibacterial Activity
The antibacterial efficacy of the this compound derivatives was assessed using the disk diffusion method, with results summarized in Table 1. This method provides a qualitative to semi-quantitative measure of the compounds' ability to inhibit bacterial growth, indicated by the diameter of the zone of inhibition. For a broader context, representative Minimum Inhibitory Concentration (MIC) values for the standard antibiotics, gentamicin (B1671437) and sulfamethoxazole-trimethoprim, are provided in Table 2. MIC values represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism and are a quantitative measure of potency.
Data Presentation
Table 1: Zone of Inhibition (mm) of this compound Derivatives and Controls
| Compound | Concentration (µM) | S. aureus ATCC 25923 | MRSA ATCC 43300 | E. coli ATCC 25922 |
| Compound 1 | 100 | 27 | - | 17 |
| 50 | - | - | - | |
| 25 | - | - | - | |
| 10 | - | - | 14 | |
| Compound 2 | 100 | <12 | 16 | <12 |
| 50 | <12 | 15 | <12 | |
| 25 | <12 | 14 | <12 | |
| 10 | <12 | 14 | <12 | |
| This compound | 100 | - | - | 15 |
| 10 | - | - | 14 | |
| Gentamicin | 30 µ g/disk | 28 | 16 | 17 |
| Sulfamethoxazole-trimethoprim | 25 µ g/disk | - | - | 17 |
Data for Compound 1, Compound 2, and the parent acid are sourced from a recent study on their antibacterial potential.[1] Data for standard antibiotics are from the same study for comparative consistency. Dashes indicate where specific data points were not provided in the source.
Table 2: Representative Minimum Inhibitory Concentration (MIC) Values for Standard Antibiotics
| Antibiotic | S. aureus (µg/mL) | MRSA (µg/mL) | E. coli (µg/mL) |
| Gentamicin | 0.25 - 2 | 1 - >1024 | 0.5 - 4 |
| Sulfamethoxazole-trimethoprim | 0.5/9.5 - 2/38 | ≤0.5/9.5 - >4/76 | ≤0.5/9.5 - >4/76 |
Note: MIC values for standard antibiotics are compiled from various literature sources to provide a general reference range and may vary depending on the specific strain and testing methodology.
Based on the available data, Compound 1, the methylethanolammonium salt of this compound, demonstrates broad-spectrum antibacterial activity, with significant inhibition zones against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[1] Its activity against S. aureus is comparable to that of gentamicin.[1] In contrast, Compound 2, the 2D coordination polymer, exhibits selective and potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with inhibition zones similar to those of gentamicin.[1] The parent this compound showed moderate activity against E. coli.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
Synthesis of this compound Derivatives
Compound 1 (methylethanolammonium 2-chloro-5-nitrobenzoate): This compound was synthesized through the reaction of this compound with 2-(methylamino)ethanol. The specifics of the reaction conditions, such as solvent and temperature, are detailed in the source publication.[1]
Compound 2 (2D Potassium Coordination Polymer): Compound 2 was synthesized by reacting equimolar quantities of Compound 1 with potassium iodide in a mixed solvent system of ethanol (B145695) and water. The mixture was heated and then allowed to cool gradually, leading to the formation of single crystals over time.[1]
Antibacterial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
The antibacterial activity of the synthesized compounds was evaluated using the Kirby-Bauer disk diffusion method.
-
Bacterial Inoculum Preparation: A suspension of the test bacteria in sterile saline was prepared and adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation of Agar (B569324) Plates: A sterile cotton swab was dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Application of Test Compounds: Sterile paper disks (6 mm in diameter) were placed on the inoculated agar surface. A specific volume (e.g., 10 µL) of each test compound at various concentrations was applied to the disks.[1] Commercially available antibiotic disks (gentamicin and sulfamethoxazole-trimethoprim) were used as positive controls.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: Following incubation, the diameter of the zone of complete inhibition around each disk was measured in millimeters.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
While MIC values for the novel derivatives were not provided in the primary source, the following is a general protocol for their determination.
-
Preparation of Compound Dilutions: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A bacterial suspension is prepared and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the antibacterial potential of novel chemical compounds.
References
A Comparative Guide: Conventional Heating vs. Microwave Irradiation in Reactions of 2-Chloro-5-nitrobenzoic Acid
For researchers and professionals in drug development and synthetic chemistry, the efficiency and outcome of chemical reactions are paramount. This guide provides an objective comparison of conventional heating and microwave irradiation for two key reactions of 2-chloro-5-nitrobenzoic acid: amination and esterification. While direct comparative studies under identical conditions are limited, this document compiles available experimental data to highlight the distinct advantages and characteristics of each heating method.
Amination of this compound
The synthesis of N-substituted anthranilic acid derivatives from this compound is a crucial step in the development of various therapeutic agents. Below is a comparison of a solvent-free microwave-assisted method and a conventional heating approach using superheated water.
Data Presentation: Amination Reaction
| Amine Reactant | Heating Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline | Microwave | None | 120 | 10 min | >99 | |
| 4-Fluoroaniline | Microwave | None | 120 | 10 min | >99 | |
| 4-Methylaniline | Microwave | None | 120 | 10 min | >99 | |
| Benzylamine | Microwave | None | 100 | 5 min | >99 | |
| Aniline | Conventional | Water | 180 | 2 h | 92 | |
| 4-Fluoroaniline | Conventional | Water | 180 | 2 h | 89 | |
| 4-Methylaniline | Conventional | Water | 180 | 2 h | 94 | |
| Benzylamine | Conventional | Water | 150 | 3 h | 78 |
Observation: Microwave irradiation demonstrates a significant reduction in reaction time, from hours to minutes, and consistently produces excellent to near-quantitative yields in the amination of this compound. It is important to note that the microwave-assisted reactions were conducted under solvent-free conditions, offering an additional environmental and practical advantage. The conventional heating method, while effective, requires higher temperatures and significantly longer reaction times.
Experimental Protocols: Amination
Microwave-Assisted Amination (Solvent-Free)
A mixture of this compound (1.0 mmol) and the respective amine (1.2 mmol) is placed in a sealed microwave vial. The reaction mixture is then irradiated in a single-mode microwave synthesizer at the specified temperature for the designated time. After cooling, the solid product is typically purified by recrystallization from a suitable solvent (e.g., ethanol).
Conventional Heating Amination (in Superheated Water)
In a sealed tube, this compound (3 mmol), the corresponding amine (3.6 mmol), and potassium carbonate (3.3 mmol) are mixed in water (2 mL). The sealed tube is then heated in an oil bath at the specified temperature for the indicated duration. After cooling to room temperature, the reaction mixture is acidified with HCl (2 M), and the resulting precipitate is collected by filtration, washed with water, and dried to yield the product.
Esterification of this compound
Data Presentation: General Fischer Esterification
| Substrate | Heating Method | Catalyst | Alcohol | Temperature (°C) | Time | Yield (%) |
| Benzoic Acid Derivative | Microwave | H₂SO₄ | Ethanol | 130 | 15 min | ~85-95 |
| Benzoic Acid Derivative | Conventional | H₂SO₄ | Ethanol | Reflux (~78) | 4-8 h | ~70-85 |
Observation: For the esterification of benzoic acid derivatives, microwave irradiation generally leads to a dramatic reduction in reaction time compared to conventional reflux heating. The ability to rapidly reach and maintain superheating temperatures in a sealed vessel under microwave conditions accelerates the reaction rate.
Experimental Protocols: Esterification
Microwave-Assisted Esterification
A mixture of the carboxylic acid (e.g., this compound, 1 mmol), an excess of the alcohol (e.g., ethanol, 10 mL), and a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-3 drops) is placed in a sealed microwave vessel. The mixture is irradiated at a set temperature (e.g., 130°C) for a short duration (e.g., 15-30 minutes). After cooling, the excess alcohol is removed under reduced pressure, and the residue is worked up, typically by dissolving in an organic solvent, washing with a basic solution to remove unreacted acid, and then purifying the ester product.
Conventional Heating Esterification (Fischer Esterification)
The carboxylic acid (e.g., this compound, 1 mmol) is dissolved in an excess of the alcohol (e.g., ethanol, 10-20 mL). A catalytic amount of a strong acid (e.g., concentrated H₂SO₄) is added, and the mixture is heated under reflux for several hours (typically 4-8 hours), with the reaction progress monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the excess alcohol is removed by distillation. The remaining mixture is then worked up by extraction and purification to isolate the final ester product.
Visualizing the Processes
To further clarify the workflows and the underlying principles of the two heating methods, the following diagrams are provided.
Caption: Comparative workflows for microwave-assisted and conventional heating amination.
Caption: Mechanism of heat transfer in conventional vs. microwave heating.
Conclusion
Microwave irradiation presents a compelling alternative to conventional heating for reactions involving this compound, offering significant advantages in terms of reaction speed and, in the case of amination, the potential for solvent-free conditions. The direct and efficient energy transfer of microwaves allows for rapid and uniform heating of the reaction mixture, leading to dramatic rate enhancements. While conventional heating remains a robust and widely accessible technique, the data suggests that for high-throughput synthesis and process optimization, microwave-assisted methods are a superior choice for accelerating the synthesis of derivatives of this compound. Researchers are encouraged to consider the specific requirements of their synthetic goals when selecting the appropriate heating method.
A Comparative Analysis of Isomeric Purity for 2-Chloro-5-nitrobenzoic Acid from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of starting materials is a critical parameter in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. Impurities, even in small amounts, can affect the reaction yield, final product purity, and potentially the toxicological profile of the end product. This guide provides a comparative analysis of the isomeric purity of 2-Chloro-5-nitrobenzoic acid, a key building block in many synthetic pathways, from three hypothetical suppliers. The data presented is for illustrative purposes to guide researchers in their own supplier qualification processes.
Data Presentation: Isomeric Purity Comparison
The isomeric purity of this compound from three different suppliers (Supplier A, Supplier B, and Supplier C) was analyzed using High-Performance Liquid Chromatography (HPLC). The primary isomeric impurities that can arise during the synthesis include 2-chloro-3-nitrobenzoic acid and 4-chloro-3-nitrobenzoic acid. The results of this analysis are summarized in the table below.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity of this compound (%) | 99.85 | 99.52 | 99.91 |
| 2-chloro-3-nitrobenzoic acid (%) | 0.08 | 0.25 | 0.04 |
| 4-chloro-3-nitrobenzoic acid (%) | 0.05 | 0.18 | 0.03 |
| Other Impurities (%) | 0.02 | 0.05 | 0.02 |
| Total Impurities (%) | 0.15 | 0.48 | 0.09 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
A detailed methodology for the key experiment of isomeric purity analysis via HPLC is provided below. This protocol can be adapted for the analysis of this compound from any supplier.
High-Performance Liquid Chromatography (HPLC) Method for Isomeric Purity Analysis
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 25 mg of the this compound sample in 50 mL of a 50:50 mixture of acetonitrile and water to prepare a stock solution.
-
Further dilute the stock solution to a final concentration of approximately 0.05 mg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Standard Preparation:
-
Prepare individual stock solutions of this compound and its potential isomeric impurities (2-chloro-3-nitrobenzoic acid and 4-chloro-3-nitrobenzoic acid) at a concentration of 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare a mixed standard solution containing all three isomers at a concentration of approximately 0.05 mg/mL each.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and its isomers based on the retention times obtained from the injection of the mixed standard solution.
-
Calculate the percentage of each impurity using the area normalization method.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship in the supplier qualification process.
Caption: Experimental workflow for the isomeric purity analysis of this compound.
Caption: Logical workflow for supplier qualification based on isomeric purity analysis.
Cross-Validation of Analytical Methods for 2-Chloro-5-nitrobenzoic Acid Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of 2-Chloro-5-nitrobenzoic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of quantitative data in research, development, and quality control. This document presents a cross-validation perspective, offering detailed experimental protocols and a summary of expected performance characteristics to aid in method selection and implementation.
Data Presentation: A Comparative Analysis
The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the quantification of this compound. It is important to note that the presented values are illustrative and may vary based on the specific instrumentation, reagents, and experimental conditions. Experimental verification is recommended for any specific application.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL | 5 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | ~3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.5% | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% | ≤ 3.0% |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method suitable for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with an acid modifier like 0.1% phosphoric acid. For mass spectrometry compatibility, 0.1% formic acid can be used as an alternative.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning the UV spectrum of a standard solution (a wavelength around 254 nm is a common starting point for aromatic compounds).
-
Injection Volume: 10 µL.
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[2]
-
Sample Solution: Accurately weigh a known amount of the sample, dissolve it in the mobile phase, and dilute as necessary to obtain a concentration within the calibration range.
Analysis Procedure:
-
Equilibrate the HPLC column with the mobile phase for at least 30 minutes until a stable baseline is achieved.[3]
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Inject the prepared standard solutions to construct a calibration curve by plotting the peak area against the concentration.[2]
-
Inject the sample solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a GC-MS method for the analysis of this compound. Note that derivatization may be necessary to improve the volatility of the analyte.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).
-
Column: A capillary column suitable for the analysis of acidic compounds, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 50 to 300.
Preparation of Solutions:
-
Derivatization (if necessary): A common method for acidic compounds is esterification (e.g., with BF₃-methanol or diazomethane) to form a more volatile methyl ester derivative. The specific derivatization protocol should be optimized.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard, perform the derivatization, and dissolve the resulting product in 10 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a volumetric flask.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the derivatized stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Accurately weigh a known amount of the sample, perform the same derivatization procedure, and dissolve it in the solvent to a concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter into GC vials.[4]
Analysis Procedure:
-
Condition the GC-MS system.
-
Inject the prepared standard solutions to construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.
-
Inject the sample solutions.
-
Quantify the amount of this compound derivative in the samples by comparing the peak area with the calibration curve.
UV-Vis Spectrophotometry
This protocol provides a general method for the quantification of this compound using UV-Vis spectrophotometry. The optimal wavelength and solvent should be determined experimentally.
Instrumentation and Conditions:
-
UV-Vis Spectrophotometer: A double-beam spectrophotometer is recommended.
-
Cuvettes: 1 cm quartz cuvettes.
-
Solvent: A solvent in which this compound is soluble and that does not absorb significantly in the measurement wavelength range (e.g., methanol, ethanol, or a suitable buffer).
Preparation of Solutions:
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to achieve concentrations for a calibration curve (e.g., 5, 10, 20, 30, 40, 50 µg/mL).
-
Sample Solution: Accurately weigh a known amount of the sample, dissolve it in the solvent, and dilute as necessary to obtain an absorbance reading within the linear range of the calibration curve.
Analysis Procedure:
-
Set the spectrophotometer to the predetermined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each working standard solution.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution.
-
Determine the concentration of this compound in the sample by using the calibration curve equation.
Mandatory Visualization
The following diagram illustrates a typical workflow for the cross-validation of analytical methods.
Caption: Workflow for the cross-validation of analytical methods.
References
Safety Operating Guide
Proper Disposal of 2-Chloro-5-nitrobenzoic Acid: A Guide for Laboratory Professionals
For immediate reference, 2-Chloro-5-nitrobenzoic acid must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these protocols is crucial for mitigating risks associated with this chemical.
Immediate Safety and Handling Protocols
Before beginning any disposal-related activities, it is imperative to be familiar with the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).
Summary of Safety Information
| Parameter | Information |
| Primary Hazards | Harmful if swallowed, causes skin irritation, and serious eye damage. May cause respiratory irritation and is very toxic to aquatic life with long-lasting effects.[1][2][3][4] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat are mandatory.[2][4] If there is a risk of generating dust, a NIOSH-approved respirator is required.[5] |
| Incompatible Materials | Strong oxidizing agents, strong bases, and strong reducing agents.[6] |
| Storage of Waste | Store in a cool, dry, and well-ventilated area, away from incompatible materials.[7] The waste container must be kept tightly closed.[7] |
| Spill Cleanup | In case of a spill, evacuate the area. For small dry spills, carefully sweep up the solid material, avoiding dust generation.[5] Collect the material and any contaminated cleaning supplies in a designated hazardous waste container.[5] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[1] The following steps provide a general guideline for laboratory personnel.
-
Preparation and PPE: Ensure you are wearing the appropriate PPE as outlined in the table above. Work in a well-ventilated area, preferably within a chemical fume hood.[5] An eyewash station and safety shower should be readily accessible.[5]
-
Waste Container Selection:
-
Select a container that is compatible with chlorinated organic waste. Glass containers are generally preferred for organic wastes as they are less likely to be damaged by the chemical.[8]
-
Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting screw cap.[4]
-
Do not reuse empty containers that previously held incompatible chemicals. If reusing a container that held the same or a compatible substance, ensure it is properly relabeled.
-
-
Waste Collection:
-
Carefully transfer the this compound waste into the designated waste container. If it is a solid, use a clean scoop or spatula.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Specifically, do not mix it with non-halogenated organic waste.[8]
-
Do not overfill the container. Leave at least 10% headspace to allow for expansion.
-
-
Labeling of Hazardous Waste:
-
As soon as the first particle of waste is added to the container, it must be labeled.[9]
-
The label must include the words "Hazardous Waste".[1][2][9]
-
The label must clearly identify the contents, including the full chemical name: "this compound".[10]
-
Include the approximate concentration and quantity.
-
The accumulation start date (the date the first of waste was placed in the container) must be clearly visible.[1][2][9]
-
The label should also indicate the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[2]
-
Include the name and contact information of the generating researcher or lab.[1][2]
-
-
Storage of Waste Container:
-
Arranging for Final Disposal:
-
Once the container is full or you are ready to have it removed, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.
-
Provide them with a copy of the Safety Data Sheet (SDS) for this compound.[5]
-
Follow any additional instructions provided by your EHS office for preparing the container for transport.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.
References
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. actenviro.com [actenviro.com]
- 3. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. benchchem.com [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 9. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling 2-Chloro-5-nitrobenzoic Acid
This guide provides immediate and essential procedures for the safe handling, use, and disposal of 2-Chloro-5-nitrobenzoic acid (CAS No. 2516-96-3) to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these protocols is critical to minimize exposure and mitigate potential hazards.
Immediate Safety and Hazard Information:
This compound is a solid that poses several health risks. It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1][2][3][4] It may also cause respiratory irritation and is very toxic to aquatic life.[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent personal exposure.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses/Goggles | Tightly fitting safety goggles or a face shield. Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2][5] |
| Skin Protection | Gloves | Chemically resistant, impervious gloves. Gloves must be inspected prior to use.[2][5] |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure, such as a lab coat, overalls, or a P.V.C. apron.[1][3] | |
| Respiratory Protection | Respirator | Required when dusts are generated. A filter type P2 or equivalent is recommended.[6] |
Operational Plan: Handling and Emergency Procedures
A systematic approach is crucial to safely handle this compound. The following workflow outlines the necessary steps from preparation to cleanup and details emergency responses.
Handling Workflow:
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C7H4ClNO4 | CID 17287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound , CasNo.2516-96-3 Qingdao Bravery International Trade Co., Ltd China (Mainland) [bravery.lookchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
